3,4,5-Triacetoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-triacetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCGLAAQSUGMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216562 | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-24-1 | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6635-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6635-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Triacetoxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4,5-Triacetoxybenzoic Acid from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 3,4,5-Triacetoxybenzoic acid, a key derivative of gallic acid. This compound serves as a stable, protected form of gallic acid, making it a valuable intermediate in organic synthesis and pharmaceutical development.[1] The acetylation of the three phenolic hydroxyl groups enhances the molecule's lipophilicity and modifies its biological activity, which can be advantageous for various applications, including antifungal agents and precursors for more complex molecules.[1] This guide details the common synthetic routes, experimental protocols, and key characterization data.
Synthesis Overview
The primary method for synthesizing this compound is through the esterification (specifically, acetylation) of gallic acid. This reaction targets the three hydroxyl (-OH) groups on the aromatic ring of gallic acid, converting them into acetate esters (-OCOCH₃).
The most common acetylating agent for this transformation is acetic anhydride (Ac₂O).[2] The reaction can be performed under various conditions, often employing a catalyst to facilitate the process. Catalysts can be basic, such as pyridine or sodium hydroxide, or acidic.[3] Solvent-free conditions are also a viable and sustainable option.[4] The overall reaction involves the nucleophilic attack of the phenolic hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the tri-acetylated product and acetic acid as a byproduct.
Experimental Protocols
Below are detailed methodologies for the acetylation of gallic acid. The choice of method may depend on available reagents, desired scale, and purification strategy.
Protocol 1: Acetylation using Acetic Anhydride with a Catalyst
This protocol is a generalized method based on common laboratory practices for phenol acetylation.
Materials:
-
Gallic Acid (1.0 eq)
-
Acetic Anhydride (excess, e.g., 5-10 eq)
-
Catalyst (e.g., a few drops of concentrated Sulfuric Acid or 0.1 eq of 4-Dimethylaminopyridine (DMAP))
-
Ice-cold distilled water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and an excess of acetic anhydride.
-
Catalyst Addition: Slowly add the chosen catalyst (e.g., a few drops of H₂SO₄ or a catalytic amount of DMAP) to the stirred suspension.[5]
-
Reaction: Heat the mixture, typically to 80-100°C, and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold distilled water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Stir the aqueous mixture for about 15-30 minutes to ensure complete precipitation.[6] Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product on the filter with cold distilled water until the filtrate is neutral to remove acetic acid and any remaining catalyst. A wash with a saturated sodium bicarbonate solution can also be used to neutralize residual acid, followed by a final wash with water.[6]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the dried crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound as a white crystalline solid.
Quantitative and Physical Data
The following table summarizes key quantitative and physical data for the reactants and the product.
| Property | Gallic Acid | Acetic Anhydride | This compound |
| Molecular Formula | C₇H₆O₅ | C₄H₆O₃ | C₁₃H₁₂O₈ |
| Molecular Weight | 170.12 g/mol | 102.09 g/mol | 296.23 g/mol [7][8] |
| Appearance | White to pale fawn crystalline solid | Colorless liquid | White crystalline solid[1] |
| Melting Point | ~260 °C (decomposes) | -73.1 °C | ~172 °C[1] |
| Typical Acetylating Agent | - | Acetic Anhydride, Acetyl Chloride | - |
| Common Catalysts | - | H₂SO₄, Pyridine, DMAP, NaOH | - |
| Reaction Yield | - | - | Varies (typically 78-97%)[5] |
Product Characterization
Confirmation of the successful synthesis and purity of this compound is typically achieved through various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups. Key signals include the appearance of ester carbonyl (C=O) stretching bands around 1750 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the starting material.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum will show characteristic singlets for the three acetyl methyl groups and the aromatic protons.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of three acetyl groups.[5]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify phase transitions, while Thermogravimetric Analysis (TGA) indicates the thermal stability of the compound.[1]
Visualized Workflow and Logic
The following diagrams illustrate the synthetic workflow and the chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. [PDF] Structural and Theoretical Investigation of Anhydrous this compound | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Triacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is a derivative of gallic acid, a naturally occurring polyphenol found in various plants. Gallic acid and its derivatives are of significant interest in the fields of pharmacology and materials science due to their diverse biological activities and chemical properties. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with experimental protocols for its synthesis and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₈ | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| CAS Number | 6635-24-1 | [1] |
| Appearance | White crystalline solid | [2] |
| LogP | 1.16 | [3] |
Table 2: Thermal Properties
| Property | Value | Source |
| Boiling Point | 468.3 °C at 760 mmHg | [2] |
| Melting Point | 168-171 °C (for 3,4,5-trimethoxybenzoic acid) |
Table 3: Solubility and Acidity
| Property | Value | Source |
| Solubility | Sparingly soluble in water; soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (for 3,4,5-trimethoxybenzoic acid) | |
| pKa | Approximately 4.48 (for the parent compound, 3,4,5-trihydroxybenzoic acid) |
Note: The solubility and pKa values are based on the closely related compounds 3,4,5-trimethoxybenzoic acid and 3,4,5-trihydroxybenzoic acid (gallic acid), respectively. The esterification of the hydroxyl groups to acetate groups is expected to decrease water solubility and slightly alter the pKa of the carboxylic acid.
Experimental Protocols
Synthesis of this compound from Gallic Acid
A common method for the synthesis of this compound is through the acetylation of gallic acid.[4]
Materials:
-
Gallic acid
-
Acetic anhydride or Acetyl chloride
-
Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)
-
Appropriate solvent (e.g., Tetrahydrofuran)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve gallic acid in a suitable solvent in a reaction flask.
-
Add a base to the solution.
-
Slowly add acetic anhydride or acetyl chloride to the reaction mixture while stirring.
-
Continue stirring the reaction for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction. This involves washing with an aqueous solution (e.g., 5% sodium bicarbonate) and then with a saturated sodium chloride solution.
-
The organic layer is then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound can be purified using standard laboratory techniques.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of a hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from gallic acid.
Caption: Synthesis and purification workflow for this compound.
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its direct biological effects, it is primarily considered as a prodrug or a synthetic precursor to gallic acid.[2] Gallic acid is well-documented to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The acetylation of the hydroxyl groups in gallic acid to form this compound can increase its lipophilicity, potentially enhancing its absorption and cellular uptake. Once inside the cell, it is hypothesized that cellular esterases can hydrolyze the acetate groups, releasing the active gallic acid.
The biological activities of gallic acid are mediated through various signaling pathways. For instance, its anticancer effects have been linked to the induction of apoptosis.[2] While specific signaling pathways directly modulated by this compound are not well-defined, it is plausible that its biological effects, following conversion to gallic acid, would involve similar pathways.
The following diagram illustrates a generalized logical relationship of how this compound may exert its biological effects.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a synthetic derivative of gallic acid with physicochemical properties that may enhance its potential as a therapeutic agent. This guide has summarized the available data on its properties and provided a general framework for its synthesis and purification. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, distinguishing its effects from those of its parent compound, gallic acid. The information presented herein serves as a foundational resource for scientists and researchers in the ongoing exploration of gallic acid derivatives for drug development.
References
3,4,5-Triacetoxybenzoic acid chemical structure and IUPAC name
An In-depth Technical Guide to 3,4,5-Triacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a derivative of gallic acid. The document details its chemical identity, physicochemical properties, and a standard experimental protocol for its synthesis.
Chemical Identity
IUPAC Name: 3,4,5-triacetyloxybenzoic acid[1]
Synonyms: 3,4,5-tris(acetyloxy)benzoic acid, Gallic acid triacetate, Triacetylgallussaure[1]
CAS Number: 6635-24-1[1]
Chemical Structure
The chemical structure of this compound consists of a benzoic acid core with three acetoxy groups substituted at the 3, 4, and 5 positions of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₈ | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 168-171 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform. | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of gallic acid using acetic anhydride.[2][4]
Materials:
-
Gallic acid (1.88 g, 11 mmol)[2]
-
Acetic anhydride (10 mL)[2]
-
Concentrated Sulfuric Acid (1 mL, 1 mol·L⁻¹)[2]
-
Cold water (50 mL)[2]
-
Methanol for recrystallization
Procedure:
-
A mixture of gallic acid, acetic anhydride, and sulfuric acid is stirred under reflux for 4 hours.[2]
-
After cooling, 50 mL of cold water is added to the system, leading to the precipitation of a white crystalline solid.[2]
-
The powder is then filtered and washed with water.[2]
-
The resulting solid is further purified by crystallization in methanol at room temperature (25°C).[2]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
Infrared Spectroscopy (IR): Vibrational spectroscopy is a valuable tool for analyzing the structural and supramolecular features of the molecule in its solid state. A comparison between the experimental and calculated wavenumbers allows for the assignment of the normal vibrational modes.[2]
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the thermal behavior and phase stability of the compound.[2]
X-ray Diffraction (XRD): Single crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms and molecules in the crystal, revealing details about its supramolecular architecture.[2]
Applications and Further Research
This compound serves as a stable form of gallic acid, with its hydroxyl groups protected as acetates, making them less reactive.[2] This structural modification has been noted to increase its antifungal activity.[2] It is also used in the preparation of other gallic acid derivatives.[5] Further research can explore its potential in various pharmaceutical and material science applications.
References
- 1. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 6635-24-1 [chemicalbook.com]
molecular weight and formula of 3,4,5-Triacetoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 3,4,5-Triacetoxybenzoic acid, a compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry, pharmacology, and materials science.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Chemical Formula | C₁₃H₁₂O₈[1][2] |
| Molecular Weight | 296.23 g/mol [1][2] |
| Alternate Names | 3,4,5-tris(acetyloxy)benzoic acid[1] |
| CAS Number | 6635-24-1[1][2] |
Logical Relationship of Molecular Properties
The molecular formula dictates the molecular weight, which is a critical parameter in stoichiometry and the preparation of solutions with specific molar concentrations. The IUPAC name provides a standardized nomenclature, while the CAS number offers a unique identifier for this specific chemical substance.
References
A Technical Guide to 3,4,5-Triacetoxybenzoic Acid for Researchers and Drug Development Professionals
Introduction: 3,4,5-Triacetoxybenzoic acid, a triacetylated derivative of gallic acid, is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structural relationship to gallic acid, a well-known polyphenolic compound with diverse biological activities, makes it a valuable intermediate and a subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and scientists.
Chemical Identity and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 6635-24-1 to this compound.[1] A comprehensive list of its synonyms and identifiers is provided below to facilitate its identification across various databases and literature.
| Identifier Type | Identifier |
| IUPAC Name | 3,4,5-triacetyloxybenzoic acid |
| Synonyms | 3,4,5-tris(acetyloxy)benzoic acid, Gallic acid triacetate, Triacetylgallussaure |
| Molecular Formula | C₁₃H₁₂O₈ |
| PubChem CID | 95088 |
| NSC Number | 49173, 16959 |
A compilation of common identifiers for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 296.23 g/mol |
| XLogP3-AA (Lipophilicity) | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
| Exact Mass | 296.05321734 Da |
| Topological Polar Surface Area | 116 Ų |
| Complexity | 417 |
Computed physicochemical properties of this compound.[1]
Synthesis of this compound
The primary route for synthesizing this compound is through the acetylation of gallic acid. This reaction involves the treatment of gallic acid with an acetylating agent such as acetic anhydride or acetyl chloride.[2]
Caption: Synthesis workflow for this compound and a downstream derivative.
The following is a representative experimental protocol for the synthesis of this compound. Note that specific conditions may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in a suitable solvent (e.g., pyridine or acetic acid).
-
Addition of Acetylating Agent: Slowly add an excess of acetic anhydride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours) to ensure complete acetylation.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze any remaining acetic anhydride.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Applications in Drug Development and Biological Context
This compound is primarily utilized as a chemical intermediate. It serves as a protected form of gallic acid, allowing for modifications at the carboxylic acid group. For instance, it can be converted to its acid chloride, which then reacts with various amines to produce a library of gallic acid amide derivatives.[2] These derivatives can be explored for a range of pharmacological activities.
While direct studies on the signaling pathways affected by this compound are limited, the biological activities of its parent compound, gallic acid, and other related benzoic acid derivatives are well-documented. Gallic acid is known to induce apoptosis in cancer cells.[3] Furthermore, derivatives of the related 3,4,5-trimethoxybenzoic acid scaffold have been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of death receptors and mitochondria-mediated pathways.
For example, a study on a 3,4,5-trimethoxybenzyloxy derivative in colorectal cancer cells identified the induction of the death receptor DR5 and the involvement of the mitochondria-mediated apoptosis pathway.[4][5] This suggests a potential area of investigation for derivatives of this compound.
Caption: A potential apoptotic signaling pathway that may be targeted by benzoic acid derivatives.
References
- 1. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 6635-24-1 [chemicalbook.com]
- 4. Activation of death receptor, DR5 and mitochondria-mediated apoptosis by a 3,4,5-trimethoxybenzyloxy derivative in wild-type and p53 mutant colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Structural Landscape of 3,4,5-Triacetoxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical investigation into the molecular structure of 3,4,5-Triacetoxybenzoic acid (TABA), a derivative of the antioxidant gallic acid. By integrating experimental findings with computational chemistry, this document offers a detailed exploration of TABA's conformational possibilities, spectroscopic properties, and electronic structure. This information is crucial for understanding its chemical behavior and potential applications in pharmaceutical and materials science.
Molecular Structure and Conformational Analysis
This compound is a molecule with significant conformational flexibility due to the rotation of its three acetoxyl groups and the carboxylic acid group attached to the benzene ring.[1] Theoretical calculations have been instrumental in identifying the most stable conformations of TABA.
A conformational search performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level of theory has revealed the existence of three stable conformers, designated as TABA-α, TABA-β, and TABA-γ.[2] The most stable of these is the TABA-α conformation, which has been confirmed to be the one present in the experimentally determined anhydrous crystalline structure.[2] The relative energies of the other two conformers, TABA-β and TABA-γ, are slightly higher, indicating they are less likely to be observed under normal conditions.[2]
Below is a summary of the relative energies of the three stable conformers:
| Conformer | Relative Energy (kcal/mol) |
| TABA-α | 0.000 |
| TABA-β | 0.249 |
| TABA-γ | 3.613 |
Table 1: Relative energies of the stable conformers of this compound calculated at the B3LYP/6-311++G(2d,p) level of theory.[2]
The geometric parameters, including key bond lengths and torsion angles, for the experimentally determined structure and the theoretically optimized TABA-α conformer show a high degree of agreement. This validates the computational approach used for this investigation.
| Parameter | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(2d,p)) |
| C4-O3 Bond Length (Å) | 1.409 | 1.403 |
| C5-O5 Bond Length (Å) | 1.406 | 1.406 |
| C6-O7 Bond Length (Å) | 1.407 | 1.402 |
| α (C4-O3-C8-O4) Torsion Angle (°) | -4.9 | -3.5 |
| β (C5-O5-C10-O6) Torsion Angle (°) | 81.3 | 83.2 |
| γ (C6-O7-C12-O8) Torsion Angle (°) | -6.3 | -3.4 |
Table 2: Comparison of selected experimental and theoretical geometric parameters for the TABA-α conformer of this compound.[2]
Spectroscopic Analysis: A Combined Experimental and Theoretical Approach
Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, provides a powerful tool for characterizing the structure of this compound. By comparing the experimental FTIR spectrum with a theoretically simulated spectrum, a detailed assignment of the vibrational modes can be achieved.
The theoretical infrared spectrum was simulated based on the optimized geometry of the TABA-α conformer at the B3LYP/6-311++G(2d,p) level of theory.[2] A good agreement between the experimental and calculated wavenumbers is observed, allowing for the precise assignment of the normal vibrational modes.[2]
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 1765 | 1770 | C=O stretching (acetoxy groups) |
| 1688 | 1695 | C=O stretching (carboxylic acid) |
| 1605 | 1600 | C=C stretching (aromatic ring) |
| 1188 | 1195 | C-O stretching (acetoxy groups) |
| 910 | 915 | O-H out-of-plane bending (carboxylic acid dimer) |
Table 3: Selected experimental and calculated vibrational frequencies and their assignments for this compound.[2]
Electronic Properties: Insights from Molecular Orbital Theory
The electronic properties of this compound were investigated using molecular orbital theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity.
The HOMO is primarily localized on the benzene ring and the oxygen atoms of the acetoxy groups, indicating these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the carboxylic acid group and the carbonyl carbons of the acetoxy groups, suggesting these are the likely sites for nucleophilic attack.
The molecular electrostatic potential (MEP) surface further elucidates the reactive sites of the molecule. The MEP map shows negative potential regions (electron-rich) around the carbonyl oxygen atoms of the acetoxy and carboxylic acid groups, making them susceptible to electrophilic attack. Positive potential regions (electron-poor) are observed around the hydrogen atom of the carboxylic acid, indicating a propensity for nucleophilic attack.
Experimental and Computational Workflow
The comprehensive understanding of the structure of this compound is achieved through a synergistic workflow that combines experimental techniques and theoretical calculations.
Experimental and Computational Protocols
Synthesis and Crystallization of this compound
A mixture of gallic acid (1.88 g, 11 mmol), acetic anhydride (10 mL), and sulfuric acid (1 mL, 1 mol/L) was stirred under reflux for 4 hours.[1] After cooling, 50 mL of cold water was added to the system, leading to the precipitation of a white crystalline solid.[1] This solid was filtered and washed with water.[1] Further purification was achieved by crystallization from methanol at room temperature (25°C).[1]
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction data were collected on a suitable single crystal of anhydrous TABA. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Thermal Analysis
Thermogravimetric analysis (TGA) was performed by heating a sample of approximately 3.5 mg from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1] Differential Scanning Calorimetry (DSC) was carried out by heating a sample of 3.5 ± 0.5 mg in an aluminum pan from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid TABA was recorded in the range of 4000-400 cm⁻¹ using KBr pellets.
Computational Details
All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometries were optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(2d,p) basis set. The conformational search was performed by systematically rotating the torsion angles of the acetoxy and carboxylic acid groups. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points as minima and to simulate the infrared spectrum. Molecular orbitals and the molecular electrostatic potential were visualized using the GaussView 5 software.
References
The Multifaceted Biological Activities of Gallic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the diverse biological activities of gallic acid and its derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of phenolic compounds.
Core Biological Activities of Gallic Acid Derivatives
Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are naturally occurring polyphenolic compounds found in a variety of plants, fruits, and nuts.[1] They have garnered significant scientific interest due to their broad spectrum of pharmacological effects.[2] This guide summarizes the key biological activities and the underlying molecular mechanisms.
Antioxidant Activity
Gallic acid and its derivatives are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in numerous chronic diseases.[3] The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficiency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.
Table 1: Antioxidant Activity of Gallic Acid and Its Derivatives
| Compound | Assay | IC50 Value | Reference(s) |
| Gallic Acid | DPPH | 13.2 - 30.53 µM | [3] |
| Gallic Acid | DPPH | 54.96 µg/mL | [4] |
| Gallic Acid | ABTS | 3.55 µg/mL | [3] |
| Methyl Gallate | DPPH | - | [5] |
| Propyl Gallate | DPPH | - | [5] |
| Octyl Gallate | DPPH | - | [5] |
| Lauryl Gallate | DPPH | - | [5] |
| Isoamyl Gallate | - | - | [6] |
| Heptyl Gallate | - | - | [6] |
| Tert-butyl Gallate | - | - | [6] |
| N-tert-butyl gallamide | - | - | [7] |
| N-hexyl gallamide | - | - | [7] |
Note: A comprehensive table with more derivatives and specific IC50 values requires a systematic review of numerous individual studies.
Anti-inflammatory Activity
The anti-inflammatory effects of gallic acid derivatives are primarily attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and to modulate inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[8][9]
Table 2: Anti-inflammatory Activity of Gallic Acid Derivatives
| Compound | Assay | IC50 Value | Reference(s) |
| Gallic Acid | COX-1 Inhibition | 1.5 ± 0.244 µM | [8] |
| Gallic Acid | COX-2 Inhibition | 0.074 ± 0.082 µM | [8] |
Note: Data on COX inhibition by a wider range of gallic acid derivatives is an active area of research.
Anticancer Activity
Gallic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][10] Their anticancer mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[11][12] The cytotoxic potential is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[13]
Table 3: Anticancer Activity of Gallic Acid and Its Derivatives
| Compound | Cell Line | IC50 Value | Reference(s) |
| Gallic Acid | SMMC-7721 (Hepatocellular Carcinoma) | - | [12] |
| Gallic Acid | MDA-MB-231 (Breast Cancer) | 43.86 µg/mL | [13] |
| Gallic Acid | MDA-MB-231 (Breast Cancer) | 50 µM (48h) | [11] |
| Gallic Acid | MCF-7 (Breast Cancer) | 18 µg/mL | [10] |
| Gallic Acid | HeLa (Cervical Cancer) | 242.4 µM (48h) | [13] |
| Heptyl Gallate | MCF-7 (Breast Cancer) | 25.94 µg/mL | [6] |
| Isoamyl Gallate | MCF-7 (Breast Cancer) | 58.11 µg/mL | [6] |
| Octyl Gallate | MCF-7 (Breast Cancer) | 42.34 µg/mL | [6] |
| N-tert-butyl gallamide | MCF-7 (Breast Cancer) | 2.1 µg/mL | [7] |
| N-hexyl gallamide | MCF-7 (Breast Cancer) | 3.5 µg/mL | [7] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Antimicrobial Activity
Several gallic acid derivatives exhibit significant activity against a broad spectrum of pathogenic bacteria and fungi.[4][14][15] The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 4: Antimicrobial Activity of Gallic Acid and Its Derivatives
| Compound | Microorganism | MIC Value | Reference(s) |
| Gallic Acid | Staphylococcus aureus | - | [4] |
| Gallic Acid | Bacillus cereus | - | [4] |
| Gallic Acid | Escherichia coli | - | [4] |
| Gallic Acid | Pseudomonas aeruginosa | - | [4] |
| Gallic Acid | Candida albicans | - | [4] |
| Gallic Acid | Methicillin-resistant S. aureus (MRSA) | 32 µg/mL | [14] |
| Gallic Acid-Polyphemusin I (GAPI) | Streptococcus mutans | 80 µM | [15] |
| Gallic Acid-Polyphemusin I (GAPI) | Lactobacillus acidophilus | 40 µM | [15] |
Note: The effectiveness of antimicrobial agents is highly dependent on the specific microbial strain.
Neuroprotective Effects
Gallic acid and its derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[2][16] Their neuroprotective mechanisms include the scavenging of reactive oxygen species (ROS), modulation of signaling pathways involved in cell survival, and maintenance of mitochondrial function.[16]
Table 5: Neuroprotective Activity of Gallic Acid and Its Derivatives
| Compound | Cell Model | Protective Effect | Reference(s) |
| Gallic Acid | SH-SY5Y cells (6-OHDA-induced toxicity) | Increased cell viability | |
| Gallic Acid | SH-SY5Y cells (6-OHDA-induced toxicity) | Reduced apoptosis and increased expression of survival proteins | [17] |
| Gallic Acid | Primary rat cortex neurons (Glutamate-induced neurotoxicity) | Attenuated neurotoxicity | [9] |
Note: Quantitative data for neuroprotective effects are often presented as percentage of cell viability or reduction in apoptotic markers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (gallic acid derivatives) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[18]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[19]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the gallic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using broth dilution or agar dilution methods.
Broth Microdilution Method:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the gallic acid derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Inhibition is often determined by measuring the amount of prostaglandin E2 (PGE2) produced.[21]
General Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the gallic acid derivative or a known COX inhibitor (positive control) for a specific time at 37°C.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., stannous chloride).[22]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][23]
-
Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: Changes in MMP are an early indicator of apoptosis. Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with high membrane potential. A decrease in MMP leads to a reduction in the fluorescence intensity or a shift in the fluorescence emission spectrum of these dyes.[24][25]
General Procedure using JC-1:
-
Cell Treatment: Treat neuronal cells (e.g., SH-SY5Y) with the neurotoxic agent (e.g., 6-OHDA) in the presence or absence of the gallic acid derivative.
-
Dye Loading: Incubate the cells with the JC-1 dye solution according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies a loss of MMP.
Signaling Pathways and Experimental Workflows
The biological activities of gallic acid derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Workflow for DPPH and ABTS Antioxidant Assays.
Caption: Gallic Acid-Induced Apoptotic Signaling Pathway.
Caption: Inhibition of NF-κB Signaling by Gallic Acid Derivatives.
This technical guide provides a foundational understanding of the biological activities of gallic acid derivatives. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Gallic acid exerts antibiofilm activity by inhibiting methicillin-resistant Staphylococcus aureus adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
preliminary antioxidant screening of 3,4,5-Triacetoxybenzoic acid
An In-depth Technical Guide on the Preliminary Antioxidant Screening of 3,4,5-Triacetoxybenzoic Acid
Introduction
This compound is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a well-documented and potent natural antioxidant. In this compound, the three hydroxyl groups of gallic acid are protected as acetate esters.[1] This structural modification can influence its stability, solubility, and bioavailability, which in turn may affect its antioxidant properties. While direct studies on the antioxidant activity of this compound are limited, a comprehensive understanding of its potential can be extrapolated from the extensive research on its parent compound, gallic acid, and other derivatives.
This technical guide provides an overview of the standard methodologies for preliminary antioxidant screening that would be applicable to this compound. It also presents comparative data from related compounds to offer a predictive insight into its potential efficacy.
Structure-Activity Relationship and Expected Antioxidant Potential
The antioxidant activity of phenolic compounds like gallic acid is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The number and position of these hydroxyl groups are critical for this activity. Gallic acid, with its three adjacent hydroxyl groups, is one of the most potent phenolic antioxidants.[2][3]
The acetylation of these hydroxyl groups in this compound would likely decrease its direct radical scavenging activity in in vitro chemical assays, as the hydrogen-donating ability is masked. However, it is plausible that these acetate groups could be hydrolyzed in vivo or under certain experimental conditions, releasing the active gallic acid. Therefore, while its direct antioxidant capacity may be lower, it could function as a more stable prodrug form of gallic acid.
Quantitative Data on Antioxidant Activity of Gallic Acid and Derivatives
To provide a benchmark for the potential antioxidant activity of this compound, the following table summarizes the reported activities of gallic acid and some of its common derivatives in various in vitro assays.
| Compound | Assay | IC50 / Activity | Reference |
| Gallic Acid | DPPH | 13.2 µM | [4] |
| Gallic Acid | DPPH | IC50 = 2.42 ± 0.08 μM | [2] |
| Gallic Acid | ABTS | % Inhibition at 50 µM = 79.50% | [2] |
| Gallic Acid | FRAP | Strongest activity among tested antioxidants | [3] |
| Methyl Gallate | CCl3O2• scavenging | Rate constant = 1.23 x 10⁷ M⁻¹ s⁻¹ | [5] |
| Propyl Gallate | CCl3O2• scavenging | Rate constant = 1.67 x 10⁷ M⁻¹ s⁻¹ | [5] |
| Ethyl Gallate | Superoxide Scavenging | Effective scavenger | [6] |
| 3,4-Dihydroxybenzoic Acid | DPPH | Less active than Gallic Acid |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols for Preliminary Antioxidant Screening
A preliminary assessment of the antioxidant potential of a compound like this compound typically involves a battery of in vitro assays that measure different aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common and straightforward methods for determining free radical scavenging activity. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Visualizations: Workflows and Pathways
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant assays.
Caption: General antioxidant mechanism of phenolic acids.
Conclusion
While direct experimental data on this compound is not widely available, its structural relationship to gallic acid provides a strong basis for predicting its antioxidant potential. Preliminary screening using a combination of assays such as DPPH, ABTS, and FRAP is essential to characterize its activity. It is hypothesized that this compound may act as a stable precursor to gallic acid, with its efficacy being dependent on the hydrolysis of its acetate groups. Further research is warranted to fully elucidate its antioxidant profile and potential applications in drug development and other scientific fields.
References
- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavonols and derivatives of gallic acid from young leaves of Toona sinensis (A. Juss.) Roemer and evaluation of their anti-oxidant capacity by chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stability of Triacetylated Gallic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triacetylated gallic acid (TAGA), the tri-ester derivative of gallic acid, presents a significantly different stability profile compared to its parent compound. The acetylation of the three phenolic hydroxyl groups imparts enhanced resistance to oxidative degradation but introduces susceptibility to hydrolysis. This technical guide provides a comprehensive overview of the stability of TAGA, outlining its degradation pathways, summarizing expected quantitative stability data, and providing detailed experimental protocols for its assessment. The information herein is critical for the formulation development, manufacturing, and storage of products containing triacetylated gallic acid.
Core Stability Profile
The stability of triacetylated gallic acid is primarily dictated by the integrity of its three acetyl ester linkages. While these groups protect the vulnerable phenolic core from oxidation, they are the principal sites of degradation through hydrolysis.
-
Hydrolytic Degradation: The ester bonds of TAGA are prone to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline conditions, in particular, can lead to rapid deacetylation.
-
Oxidative Stability: Compared to gallic acid, which is highly susceptible to oxidation, triacetylated gallic acid demonstrates superior stability in the presence of oxidizing agents. The acetyl groups effectively shield the hydroxyl moieties that are the primary targets of oxidation.
-
Thermal Stability: In the solid state and in the absence of moisture, triacetylated gallic acid exhibits good thermal stability. However, at elevated temperatures, particularly in aqueous environments, the rate of hydrolysis is accelerated.
-
Photostability: While specific data is limited, it is anticipated that the acetyl groups may offer some degree of protection against photolytic degradation compared to the unacetylated gallic acid.
Quantitative Stability Data
The following table summarizes the expected quantitative stability of triacetylated gallic acid under various forced degradation conditions. This data is illustrative and based on the known behavior of similar acetylated phenolic compounds. Specific, validated data should be generated for any new formulation or application.
| Stress Condition | Parameters | Illustrative Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 8 hours | 20 - 30% | Mono- and di-acetylated gallic acid, Gallic acid |
| Alkaline Hydrolysis | 0.01 M NaOH at 25°C for 2 hours | 35 - 50% | Gallic acid |
| Oxidative Stress | 6% H₂O₂ at 25°C for 24 hours | < 5% | Minimal degradation observed |
| Thermal Degradation | Solid-state at 105°C for 24 hours | < 2% | Minimal degradation in the absence of moisture |
| Photodegradation | ICH Q1B Option 2 | 10 - 15% | Not fully characterized; likely involves hydrolysis |
Experimental Protocols
A robust stability-indicating analytical method is paramount for accurately assessing the stability of triacetylated gallic acid. The following protocols provide a framework for a comprehensive forced degradation study.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a validated HPLC method capable of separating triacetylated gallic acid from its potential degradation products.
Instrumentation and Conditions:
-
System: HPLC with a Photodiode Array (PDA) or UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 85 15 20 40 60 25 15 85 30 15 85 32 85 15 | 40 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
Forced Degradation Study Protocol
Objective: To evaluate the intrinsic stability of triacetylated gallic acid under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of triacetylated gallic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 80°C in a water bath.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Maintain at room temperature (25°C).
-
Withdraw aliquots at 0, 30, 60, and 120 minutes.
-
Neutralize with 0.1 M HCl and dilute as above.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% (w/v) H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot at 24 hours and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of solid triacetylated gallic acid in a petri dish.
-
Place in a hot air oven at 105°C for 24 hours.
-
At the end of the exposure, dissolve a known weight of the sample in the initial solvent and dilute for analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution (e.g., 100 µg/mL in methanol:water) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Sample Analysis: Analyze all samples using the validated stability-indicating HPLC method. The peak purity of the triacetylated gallic acid peak should be assessed using a PDA detector to ensure no co-eluting degradation products.
Mandatory Visualizations
Proposed Degradation Pathway of Triacetylated Gallic Acid
Caption: Stepwise hydrolysis is the primary degradation pathway for triacetylated gallic acid.
Experimental Workflow for Stability Assessment
Caption: Logical workflow for the stability testing of triacetylated gallic acid.
An In-depth Technical Guide on the Discovery and History of 3,4,5-Triacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid, an acetylated derivative of gallic acid, is a significant compound in the realm of organic synthesis. It serves as a crucial intermediate and precursor in the manufacturing of a wide array of pharmaceuticals and specialty chemicals. This technical guide offers a comprehensive exploration of the discovery and historical development of this compound. It provides detailed insights into early synthetic methodologies, presents key quantitative data in a structured format, and visually represents the synthetic pathways. This document is tailored for an audience of researchers, scientists, and professionals engaged in drug development who require a foundational understanding of the compound's origins and chemical synthesis.
Historical Context and Emergence in the Scientific Record
The history of this compound is fundamentally intertwined with its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid, a naturally occurring phenolic acid, has been known and studied since the late 18th century, being readily available from plant sources such as gallnuts, tea leaves, and oak bark.
The advent of this compound was not a singular discovery event but rather a logical progression in the broader scientific investigation of phenolic compounds during the late 19th and early 20th centuries. Acetylation became a standard and invaluable technique for chemists to protect reactive hydroxyl groups, alter the solubility and reactivity of molecules, and aid in the structural elucidation of natural products.
A significant milestone in the documented synthesis of this compound was the work of F. D. Chattaway, published in 1931 in the Journal of the Chemical Society.[1][2] Chattaway's paper, "CCCXLII.—Acetylation in aqueous alkaline solutions," provided a systematic and reproducible method for the acetylation of various phenolic compounds, including gallic acid.[1][2] This publication stands as a key historical reference, offering a clear and methodical approach to the synthesis of this compound.
Early Synthetic Methodologies
The principal and historically established route for the preparation of this compound is the direct acetylation of gallic acid. This chemical transformation is typically achieved by reacting gallic acid with an acetylating agent, most commonly acetic anhydride or acetyl chloride.
The Chattaway Method (1931)
The procedure detailed by F. D. Chattaway in 1931 provided a robust and efficient method for the synthesis of this compound in an aqueous alkaline medium.[1][2] This methodology offered good yields and a high degree of purity for the final product.
Experimental Protocol:
The protocol is based on the principle of nucleophilic acyl substitution, where the phenoxide ions of gallic acid, formed in an alkaline solution, act as nucleophiles and attack the electrophilic carbonyl carbons of acetic anhydride.
-
Reactants:
-
Gallic Acid
-
Acetic Anhydride
-
Sodium Hydroxide (aqueous solution)
-
Hydrochloric Acid (for acidification)
-
-
Procedure (Generalized):
-
Gallic acid is dissolved in a cooled aqueous solution of sodium hydroxide to form the corresponding sodium gallate.
-
Acetic anhydride is then added in portions to the cooled and stirred alkaline solution. The temperature is maintained at a low level to control the exothermic reaction.
-
The reaction mixture is stirred until the acetylation is complete.
-
Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, which protonates the carboxylate group and causes the precipitation of this compound.
-
The resulting white, crystalline solid is collected by filtration, washed with cold water to remove any inorganic impurities, and subsequently dried.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its physicochemical properties and a representative reaction stoichiometry based on the historical synthetic method.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₈ |
| Molecular Weight | 296.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 187-191 °C |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate. Insoluble in cold water. |
Table 2: Stoichiometry for the Synthesis from Gallic Acid
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| Gallic Acid | C₇H₆O₅ | 170.12 | 1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3 |
| This compound | C₁₃H₁₂O₈ | 296.23 | 1 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core synthetic pathway and a generalized experimental workflow for the preparation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4,5-Triacetoxybenzoic Acid
Introduction
3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is a derivative of gallic acid, a naturally occurring phenolic compound. The synthesis of this compound is a common laboratory procedure involving the acetylation of the three phenolic hydroxyl groups of gallic acid. This compound serves as a valuable intermediate in organic synthesis and for the preparation of various derivatives. The most prevalent method for this synthesis is the reaction of gallic acid with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.
Reaction Scheme
The overall reaction for the synthesis of this compound from gallic acid is as follows:
Gallic Acid reacts with Acetic Anhydride to yield this compound and Acetic Acid.
Experimental Protocol
This protocol details the synthesis of this compound via the acid-catalyzed acetylation of gallic acid using acetic anhydride.
Materials and Reagents:
-
Gallic acid (3,4,5-trihydroxybenzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
-
Beaker or Erlenmeyer flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a suitably sized beaker or Erlenmeyer flask equipped with a magnetic stir bar, add acetic anhydride.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the acetic anhydride while stirring. An exothermic reaction will occur, so it is advisable to perform this step in an ice bath to control the temperature.
-
Addition of Gallic Acid: Gradually add gallic acid to the stirred solution in small portions. The temperature of the reaction mixture should be monitored and maintained between 40-50°C.[1] A cooling bath may be necessary to control the temperature, as higher temperatures can lead to product decomposition, while lower temperatures will slow the reaction rate.[1]
-
Reaction: Once all the gallic acid has been added, continue stirring the mixture and monitor the temperature. After the initial exothermic reaction subsides and the mixture begins to cool on its own, allow it to stand.[1]
-
Precipitation: Once the reaction mixture has cooled to approximately room temperature (around 25°C), pour it slowly into a larger beaker containing cold deionized water. A white precipitate of this compound will form.[1]
-
Isolation: Cool the mixture further in an ice bath to ensure complete precipitation.[1] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials and byproducts.
-
Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator to a constant weight. The product is fairly reactive and can decompose upon standing, so proper drying is important.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₈ | [2] |
| Molecular Weight | 296.23 g/mol | [2][3] |
| Appearance | White crystalline powder | |
| Melting Point | 96–97 °C | [1] |
| Theoretical Yield | Varies based on starting material amount | |
| Typical Experimental Yield | 86-87% | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3,4,5-Triacetoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-triacetoxybenzoic acid as a versatile reagent in organic synthesis. The primary application of this compound lies in its role as a protected form of gallic acid, enabling selective reactions at the carboxylic acid functionality while the reactive phenolic hydroxyl groups are masked as acetates. This document details protocols for the preparation of this compound, its activation, coupling reactions to form amides and esters, and subsequent deprotection to yield the final gallic acid derivatives. Furthermore, its application in the synthesis of dendrimeric structures is explored.
Synthesis of this compound
This compound is readily prepared from gallic acid by acetylation of its three hydroxyl groups. This protection is crucial for subsequent reactions that are incompatible with free phenolic groups.
Experimental Protocol:
A mixture of gallic acid (1.88 g, 11 mmol), acetic anhydride (10 mL), and sulfuric acid (1 mL, 1 mol/L) is stirred under reflux for 4 hours. After cooling, 50 mL of cold water is added to the system, leading to the precipitation of a white crystalline solid. This powder is then filtered and washed with water. The resulting solid can be further purified by crystallization from methanol at room temperature (25°C).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Gallic Acid | N/A |
| Reagents | Acetic Anhydride, Sulfuric Acid | N/A |
| Reaction Time | 4 hours | N/A |
| Product | This compound | N/A |
| Appearance | White crystalline solid | N/A |
Activation and Amide Coupling Reactions
With the hydroxyl groups protected, the carboxylic acid moiety of this compound can be activated and coupled with amines to form a wide range of amide derivatives. A common strategy involves the conversion of the carboxylic acid to the more reactive acyl chloride.
Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
Experimental Protocol:
To a solution of this compound (57 g, 0.19 mol) in 1,2-dichloroethane (100 ml), thionyl chloride (34 g, 0.29 mol) is added. The reaction mixture is heated at 60°C for 2 hours. The excess thionyl chloride and 1,2-dichloroethane are removed by distillation under reduced pressure to yield 3,4,5-triacetoxybenzoyl chloride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Thionyl Chloride | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 2 hours | [1] |
| Product | 3,4,5-Triacetoxybenzoyl Chloride | [1] |
| Yield | 61 g | [1] |
Amide Coupling with Peptide Derivatives
This compound can be directly coupled with amino acid esters or peptides using a coupling agent like dicyclohexylcarbodiimide (DCC).
Experimental Protocol:
To a mixture of a di/tri-peptide methyl ester (10 mmol) in THF (75 ml), 2.3 ml of N-methylmorpholine (NMM) is added at 0°C with stirring.[2] A solution of this compound (10 mmol) in THF (75 ml) and DCC (2.1 g, 10 mmol) are then added to the mixture. The reaction is stirred for 36 hours. After 36 hours, the reaction mixture is filtered, and the residue is washed with THF (50 ml). The filtrate is then washed with 5% sodium hydrogen carbonate and saturated sodium chloride solution (30 ml), dried over anhydrous Na2SO4, filtered, and evaporated in a vacuum.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | This compound, Di/tri-peptide methyl ester | [2] |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | [2] |
| Base | N-Methylmorpholine (NMM) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Time | 36 hours | [2] |
| Product | 3,4,5-Triacetoxybenzoyl peptide derivative | [2] |
Deprotection of Acetyl Groups
The final step in the synthesis of gallic acid derivatives is the removal of the acetyl protecting groups to liberate the free phenolic hydroxyls. This is typically achieved through base-catalyzed hydrolysis.
Experimental Protocol (Zemplén Deacetylation):
The O-acetylated compound (1.0 equiv.) is dissolved in methanol (2–10 mL/mmol) under an argon atmosphere. A catalytic amount of sodium methoxide (1 M or 28% solution in MeOH) is added at 0°C. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Once the starting material is completely consumed, an ion-exchange resin (H+) is added, and the mixture is stirred until the pH becomes neutral. The resin is filtered through cotton, washed with methanol, and the combined filtrate and washings are concentrated under reduced pressure. The residue can be purified by silica gel column chromatography to obtain the desired deprotected product.
Application in Dendrimer Synthesis
Gallic acid and its derivatives are valuable building blocks for the synthesis of dendrimers due to their trifunctional nature. The synthesis often involves the divergent growth from a gallic acid core.
Workflow for Gallic Acid-Based Dendrimer Synthesis:
The synthesis of gallic acid-terminated dendrimers can be achieved by the amide coupling of a gallic acid derivative (with hydroxyl groups protected as benzyl ethers) to a dendritic scaffold with terminal amine groups, using coupling agents like EDC and HOBt. The final step involves the deprotection of the benzyl groups via catalytic hydrogenation (H₂, Pd/C) to yield the desired gallic acid-functionalized dendrimer.
Diagrams
Caption: Synthesis of this compound.
Caption: General workflow for amide synthesis.
Caption: Logic for dendrimer synthesis.
References
Applications of 3,4,5-Triacetoxybenzoic Acid in Pharmaceutical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid (TABA), a synthetic derivative of the naturally occurring polyphenol gallic acid, is emerging as a compound of significant interest in pharmaceutical research. TABA is primarily investigated as a prodrug of gallic acid (3,4,5-trihydroxybenzoic acid). The acetylation of the three hydroxyl groups of gallic acid enhances its lipophilicity and stability, potentially improving its bioavailability. Upon administration, TABA is designed to undergo enzymatic hydrolysis by cellular esterases, releasing the active therapeutic agent, gallic acid.
Gallic acid is well-documented for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. By utilizing TABA, researchers can explore a more efficient delivery of gallic acid to target tissues, overcoming some of the limitations associated with the parent compound's physicochemical properties. These application notes provide a comprehensive overview of the potential uses of this compound in pharmaceutical research, complete with experimental protocols and data.
Prodrug Strategy and Enzymatic Hydrolysis
The primary application of this compound in pharmaceutical research is its function as a prodrug of gallic acid. The ester linkages in TABA are susceptible to hydrolysis by esterase enzymes present in the body, leading to the release of gallic acid and acetic acid.
Experimental Protocol: In Vitro Enzymatic Hydrolysis of this compound
This protocol describes a method to confirm the conversion of TABA to gallic acid by esterases.
Materials:
-
This compound (TABA)
-
Porcine liver esterase (or other relevant esterase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator
Procedure:
-
Prepare a stock solution of TABA (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Prepare a working solution of porcine liver esterase (e.g., 10 units/mL) in PBS.
-
In a microcentrifuge tube, add 90 µL of the esterase solution.
-
Initiate the reaction by adding 10 µL of the TABA stock solution to the esterase solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the disappearance of TABA and the appearance of gallic acid.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Flow Rate: 1 mL/min
-
Detection: UV at 270 nm
Antioxidant Activity
The antioxidant properties of TABA are attributed to the release of gallic acid, a potent free radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
This compound (TABA)
-
Gallic acid (as a positive control)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of TABA and gallic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Quantitative Data (for Gallic Acid):
| Compound | Antioxidant Assay | IC50 Value (µM) |
| Gallic Acid | DPPH Scavenging | ~5-15 |
| Gallic Acid | ABTS Scavenging | ~2-10 |
Note: The antioxidant activity of TABA will be dependent on its conversion to gallic acid under the assay conditions.
Anti-inflammatory Activity
Gallic acid, the active metabolite of TABA, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol assesses the anti-inflammatory potential of TABA by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
This compound (TABA)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of TABA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.
-
Assess the viability of the remaining cells using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Quantitative Data (for Gallic Acid):
| Cell Line | Inflammatory Mediator | IC50 Value (µM) |
| RAW 264.7 | Nitric Oxide (NO) | ~20-50 |
| HaCaT | IL-6, IL-8 | ~10-50 |
Anticancer Activity
The anticancer effects of TABA are mediated by the pro-apoptotic and anti-proliferative actions of its active form, gallic acid.
Experimental Protocol: Cytotoxicity Assay in Cancer Cell Lines
This protocol determines the cytotoxic effect of TABA on cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium with supplements
-
This compound (TABA)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of TABA for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data (for Gallic Acid):
| Cell Line | Assay | IC50 Value (µg/mL) |
| HeLa (Cervical Cancer) | MTT | ~10-20 |
| HTB-35 (Cervical Cancer) | MTT | ~10-20 |
| U87 (Glioma) | MTT | ~15-30 |
Conclusion
This compound serves as a promising prodrug for enhancing the therapeutic potential of gallic acid. Its increased lipophilicity may facilitate better absorption and cellular uptake, leading to higher concentrations of the active compound at the target site. The provided protocols offer a foundational framework for researchers to investigate the antioxidant, anti-inflammatory, and anticancer properties of TABA in various preclinical models. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy.
Application Notes and Protocols: 3,4,5-Triacetoxybenzoic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid (TABA), an acetylated derivative of gallic acid, serves as a crucial building block in organic synthesis and medicinal chemistry. The acetylation of the three hydroxyl groups renders the molecule more stable and less prone to oxidation compared to gallic acid, while also providing a protective group strategy for synthetic transformations. TABA's primary utility lies in its carboxylic acid moiety, which can be readily converted into a variety of functional groups, most notably amides and esters. Following derivatization, the acetyl groups can be easily removed under mild conditions to yield the bioactive trihydroxyphenyl scaffold. This scaffold is a well-known pharmacophore found in natural products with diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor for novel compounds, summarizes key quantitative data, and visualizes synthetic and biological pathways.
Application Note 1: Synthesis of Bioactive Amide Derivatives (Gallamides)
The conversion of TABA into amide derivatives, often called gallamides, is a primary application for creating novel bioactive molecules. The process typically involves activating the carboxylic acid, commonly by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[2] The resulting triacetoxybenzamide can then be deprotected to unmask the phenolic hydroxyls, which are often critical for biological activity.
This strategy has been successfully employed to synthesize compounds with a range of therapeutic potentials:
-
Anti-inflammatory Agents: Gallic acid amides have been synthesized and shown to inhibit histamine release and the expression of pro-inflammatory cytokines from mast cells, suggesting their potential for treating allergic inflammatory diseases.[3][4]
-
Neuroprotective Agents: By modifying the lipophilicity of gallic acid through amidation, researchers have developed derivatives that act as potent inhibitors of α-synuclein aggregation, a key pathological event in Parkinson's disease.[1][5]
-
Cathepsin D Inhibitors: Modification of gallic acid has led to the synthesis of naphthophenone fatty acid amides that exhibit significant inhibitory activity against cathepsin D, a protease implicated in various diseases.[6]
The versatility of this approach allows for the introduction of a wide array of amine-containing fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Data Presentation
The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from TABA and related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₈ | [7] |
| Molecular Weight | 296.23 g/mol | [7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 186–188 °C |[9] |
Table 2: Biological Activity of Representative Gallic Acid Amide Derivatives
| Compound Class | Target | Key Compound Example | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Naphthophenone Fatty Acid Amides | Cathepsin D | N/A | 0.06 µM | [6] |
| Phenylglycine Amides | Histamine Release | Amide 3d ((S)-phenylglycine methyl ester) | More active than gallic acid | [3][4] |
| Substituted Benzamides | α-Synuclein Aggregation | N/A | Down to 0.98 µM |[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TABA) from Gallic Acid
This protocol is adapted from established procedures for the acetylation of gallic acid.[8]
Materials:
-
Gallic acid
-
Acetic anhydride
-
Sulfuric acid (H₂SO₄, 1 M)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of gallic acid (1.0 eq), acetic anhydride (approx. 5-6 mL per gram of gallic acid), and a catalytic amount of 1 M sulfuric acid (approx. 0.5 mL per gram of gallic acid).
-
Reaction: Stir the mixture under reflux for approximately 4 hours.
-
Precipitation: After the reaction period, allow the mixture to cool to room temperature. Slowly add cold deionized water (approx. 50 mL) to the flask to precipitate the product. A white crystalline solid should form.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any unreacted acetic anhydride and acetic acid.
-
Drying: Dry the purified white solid to yield this compound. The product can be further purified by recrystallization from methanol if required.[8]
Protocol 2: General Procedure for Synthesis of Gallic Acid Amides from TABA
This two-step protocol involves the formation of an acyl chloride followed by amidation and subsequent deacetylation.[2]
Step A: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
-
Reaction: Gently reflux the mixture until the reaction is complete (typically monitored by the cessation of gas evolution or TLC).
-
Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4,5-triacetoxybenzoyl chloride, which is often used immediately in the next step without further purification.
Step B: Amide Coupling and Deprotection
-
Amide Formation: Dissolve the crude 3,4,5-triacetoxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath.
-
Amine Addition: Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) dropwise to the cooled acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture sequentially with a dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (Deacetylation): Dissolve the crude triacetoxybenzamide in methanol or ethanol. Add a base such as sodium hydroxide or sodium acetate and stir until the deacetylation is complete.[2]
-
Purification: Neutralize the reaction mixture and extract the product. The final gallic acid amide can be purified by column chromatography or recrystallization.
Visualizations
References
- 1. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of gallic acid based naphthophenone fatty acid amides as cathepsin D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 3,4,5-Triacetoxybenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3,4,5-triacetoxybenzoic acid via recrystallization. Due to the limited availability of specific solubility data for this compound, this protocol is based on established principles of recrystallization and purification methods for structurally analogous compounds, such as benzoic acid and other acetylated phenolic acids. The procedure emphasizes a systematic approach to solvent selection and execution of the recrystallization process to achieve high purity.
Introduction
This compound, the acetylated derivative of gallic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this compound is critical for downstream applications, necessitating an effective and reproducible purification method. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Data Presentation
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to slightly tan powder | White crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 168-172 °C | 175-177 °C |
| Recovery Yield | N/A | 85-95% (Solvent Dependent) |
Experimental Protocols
I. Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and Water.
-
Test tubes (13 x 100 mm)
-
Hot plate/stirrer
-
Water bath or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the total volume is 1 mL. Observe and record the solubility at room temperature. An ideal solvent will show low solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue to add the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of hot solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
Based on these observations, select the most suitable single or mixed solvent system for the large-scale recrystallization. A common and effective approach for moderately polar compounds is a binary solvent system, such as ethanol-water or acetone-water.
II. Large-Scale Recrystallization Protocol (Based on Ethanol-Water System)
Objective: To purify a larger quantity of crude this compound.
Materials:
-
Crude this compound (e.g., 10 g)
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
Procedure:
1. Dissolution: a. Place the crude this compound into a 250 mL Erlenmeyer flask. b. Add the minimum volume of hot ethanol required to just dissolve the solid. Begin by adding a small portion of ethanol and heating the mixture with gentle swirling on a hot plate. Continue adding small portions of hot ethanol until the solid is fully dissolved.
2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Place a stemless funnel with fluted filter paper into the neck of a pre-heated 500 mL Erlenmeyer flask. c. Pour the hot solution through the filter paper to remove the insoluble impurities. It is crucial to keep the solution and the apparatus hot during this step to prevent premature crystallization.
3. Crystallization: a. To the hot, clear filtrate, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor. c. Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.
5. Drying: a. Transfer the crystalline product to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air-drying or in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid any potential decomposition.
6. Characterization: a. Determine the yield of the recrystallized product. b. Measure the melting point of the purified crystals. A sharp melting point close to the literature value is indicative of high purity. c. If required, further assess the purity using techniques such as HPLC or spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Application Notes and Protocols for the Spectral Analysis of 3,4,5-Triacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid is a derivative of gallic acid, a naturally occurring polyphenol with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetylation of the hydroxyl groups in gallic acid to form this compound can modify its physicochemical properties, such as solubility and stability, which is of significant interest in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of this compound, along with tabulated spectral data and a workflow for the analysis.
Spectral Data
The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different proton and carbon environments in the molecule. The data presented here is based on experimentally obtained spectra.[1]
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl ring protons and the acetyl methyl protons, respectively.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.880 | Singlet | 2H | Aromatic (H-2, H-6) |
| 2.327 | Singlet | 3H | para-acetyl (CH₃) |
| 2.320 | Singlet | 6H | meta-acetyl (CH₃) |
| Solvent: DMSO-d₆, Frequency: 400.132 MHz[1] |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum shows signals for the carboxyl carbon, the aromatic carbons, the carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups.
| Chemical Shift (δ) ppm | Assignment |
| 169.58 | meta-acetyl (C=O) |
| 167.68 | para-acetyl (C=O) |
| 166.45 | Carboxylic acid (COOH) |
| 143.52 | Aromatic (C-4) |
| 139.35 | Aromatic (C-3, C-5) |
| 127.46 | Aromatic (C-1) |
| 122.83 | Aromatic (C-2, C-6) |
| 20.55 | meta-acetyl (CH₃) |
| 20.16 | para-acetyl (CH₃) |
| Solvent: CDCl₃-d, Frequency: 100.62 MHz[1] |
Experimental Protocols
The following protocols are recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
For ¹H NMR, add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
For ¹³C NMR, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: A flowchart outlining the key steps from sample preparation to final spectral analysis for the NMR characterization of this compound.
Conclusion
The provided ¹H and ¹³C NMR data and protocols offer a comprehensive guide for the spectral analysis of this compound. This information is valuable for researchers in drug development and other scientific fields for the purpose of structural verification, purity assessment, and quality control of this important gallic acid derivative. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality, reproducible NMR spectra.
References
Application Note: FT-IR Spectroscopy for the Characterization of 3,4,5-Triacetoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Triacetoxybenzoic acid (TABA), a derivative of gallic acid, is a molecule of interest in pharmaceutical and materials science due to its multifunctional groups, including carboxylic acid and ester functionalities.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the qualitative analysis of TABA.[2] It provides a unique molecular "fingerprint" by identifying the vibrational modes of its functional groups, making it an invaluable tool for structural confirmation, quality control, and stability studies in drug development.[1][2] This application note details the characteristic FT-IR absorption bands for TABA and provides standard protocols for sample analysis.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the radiation, resulting in a change in the dipole moment.[3] An FT-IR spectrometer collects an interferogram of the sample signal, which is then converted into a spectrum plotting absorbance or transmittance against wavenumber (cm⁻¹) using a mathematical Fourier transform.[3] The resulting spectrum displays a series of absorption peaks, where the position, intensity, and shape of each peak correspond to a specific functional group and its chemical environment within the molecule.
Data Presentation: Characteristic FT-IR Bands for this compound
The FT-IR spectrum of this compound is characterized by the presence of ester and carboxylic acid functional groups and the absence of the broad hydroxyl (-OH) bands that are prominent in its precursor, gallic acid.[4][5] A comprehensive investigation of TABA, including experimental and calculated FT-IR data, has allowed for the assignment of its normal vibrational modes.[1][6] The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3300 - 2500 | O-H Stretch (broad, H-bonded) | Carboxylic Acid (-COOH) | Broad |
| ~1760 | C=O Stretch (Asymmetric) | Acetoxy/Ester (-OCOCH₃) | Strong |
| ~1680 - 1700 | C=O Stretch (H-bonded dimer) | Carboxylic Acid (-COOH) | Strong |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |
| ~1370 | C-H Bend (Symmetric) | Methyl (-CH₃) of Acetoxy | Medium |
| ~1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |
| ~1200 - 1100 | C-O Stretch (Asymmetric) | Acetoxy/Ester (-OCOCH₃) | Strong |
| ~960 - 900 | O-H Bend (Out-of-plane) | Carboxylic Acid (-COOH) | Broad |
Note: The exact peak positions can vary slightly based on the sample state (e.g., solid, solution) and intermolecular interactions like hydrogen bonding.[7][8]
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR Analysis of this compound.
Experimental Protocols
Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum.[2] For solid samples like this compound, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[9]
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a dry KBr matrix, which is transparent to infrared radiation.[9]
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr) powder, oven-dried[10]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Drying: Gently dry the this compound sample to remove any residual moisture. Dry the KBr powder in an oven at approximately 105°C for at least one hour and store it in a desiccator.[10]
-
Grinding: Place approximately 1-2 mg of the TABA sample and 100-200 mg of the dried KBr powder into a clean agate mortar.[9] The recommended sample-to-KBr ratio is between 0.2% and 1%.[11]
-
Mixing: Grind the mixture thoroughly for 3-5 minutes with the pestle until a fine, homogeneous powder is obtained.[10] This reduces particle size and minimizes light scattering.[11]
-
Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[9]
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.[3]
-
Sample Analysis: Mount the KBr pellet onto the sample holder and place it in the spectrometer.[10]
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add multiple scans (e.g., 32-64 scans) to improve the signal-to-noise ratio.[3]
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid alternative that requires minimal sample preparation, analyzing the sample directly in its solid state.[9]
Materials:
-
This compound sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent (e.g., isopropanol or ethanol) and soft tissue for cleaning
Procedure:
-
Background Scan: With the ATR crystal clean and uncovered, perform a background measurement. This will account for the absorbance of the crystal and the surrounding atmosphere.[3]
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it gently with a soft tissue dampened with a suitable solvent like ethanol and allowing it to dry completely.[9]
-
Sample Application: Place a small amount of the TABA powder onto the center of the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.[3]
-
Apply Pressure: Swing the pressure clamp into position and lower the anvil until it makes firm and even contact with the sample. Applying consistent pressure ensures good contact between the sample and the crystal, which is essential for a strong signal.[9]
-
Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-650 cm⁻¹) with an appropriate resolution and number of scans.[3]
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 2 to prevent cross-contamination.[3]
References
- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. jru-b.com [jru-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Theoretical Investigation of Anhydrous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. scribd.com [scribd.com]
- 11. eng.uc.edu [eng.uc.edu]
Application Note: Derivatization of 3,4,5-Triacetoxybenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
3,4,5-Triacetoxybenzoic acid, an acetylated derivative of gallic acid, is a compound of interest in pharmaceutical and chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chemical compounds. However, direct analysis of polar molecules like this compound by GC-MS is challenging. The presence of a carboxylic acid functional group renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.[1]
To overcome these limitations, a derivatization step is essential. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar, more volatile, and thermally stable derivative, making it suitable for GC-MS analysis.[2] The primary methods for derivatizing carboxylic acids are silylation and esterification (alkylation).[3][4]
Principle of Derivatization
The goal of derivatization is to replace the active hydrogen on the carboxylic acid's hydroxyl group with a non-polar group. This transformation reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte. For this compound, the three phenolic hydroxyls are already protected as stable acetate esters, so derivatization primarily targets the carboxylic acid moiety.
-
Silylation: This is a widely used and highly effective method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), react with the carboxylic acid to form a volatile TMS ester. The reaction by-products are also volatile and typically do not interfere with the analysis.[2]
-
Esterification (Methylation): This classic method involves converting the carboxylic acid into its corresponding methyl ester.[6] This can be achieved by reaction with methanol in the presence of an acid catalyst or by using specialized methylating agents. The resulting methyl ester is significantly more volatile than the parent acid. Flash alkylation using reagents like tetramethylammonium hydroxide (TMAH) can also be performed directly in the GC injection port.[1][7]
This application note provides detailed protocols for both silylation and methylation of this compound for robust and reliable GC-MS analysis.
Experimental Protocols
Safety Precautions: Handle all chemicals, especially derivatization reagents and solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation using BSTFA + TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials and Reagents:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Hexane (GC grade)
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of moisture.[5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[8][9]
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes.[1][5]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Alternatively, dilute with hexane if necessary to bring the concentration within the calibrated range of the instrument.
Protocol 2: Esterification via Pyrolytic Methylation
This protocol describes the "in-injector" formation of the methyl ester of this compound using tetramethylammonium hydroxide (TMAH).
Materials and Reagents:
-
This compound sample
-
Tetramethylammonium hydroxide (TMAH), 25% in methanol
-
Methanol (Anhydrous, GC grade)
-
2 mL GC vials with screw caps and septa
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Reagent Mixture: In a clean GC vial, combine 100 µL of the sample solution with 50 µL of the TMAH solution.[1][7]
-
Vortex: Cap the vial and vortex briefly to mix.
-
Analysis: Inject the mixture directly into the GC-MS. The high temperature of the injection port (pyrolysis) will facilitate the instantaneous methylation of the carboxylic acid.[7] The injector temperature should be optimized, typically around 280-300°C.[7]
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and optimized for the specific instrument and derivatives.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[10] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280 °C (for silylated derivative); 300 °C (for pyrolytic methylation) |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: Hold at 280°C for 10 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40 - 650 |
Data Presentation
The derivatization process increases the molecular weight of the analyte, which is observable in the mass spectrum. The table below summarizes the expected changes and key mass fragments for identifying the derivatives of this compound.
| Analyte | Molecular Weight ( g/mol ) | Expected Derivative | Derivatized MW ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 296.24 | Underivatized | - | Poor chromatography expected |
| This compound, TMS ester | 296.24 | Trimethylsilyl (TMS) Ester | 368.38 | 368 [M]+, 353 [M-15]+, 281, 221, 179, 73 [Si(CH₃)₃]+[11][12] |
| This compound, methyl ester | 296.24 | Methyl Ester | 310.27 | 310 [M]+, 279 [M-31]+, 251, 209, 167[13] |
Note: Fragmentation patterns are predictive and should be confirmed with authentic standards.
Visualizations
Chemical Derivatization Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, methyl ester [webbook.nist.gov]
Application Notes and Protocols for the Photoelectrochemical Determination of 3,4,5-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid, is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages such as tea and wine.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2] Consequently, the accurate and sensitive determination of gallic acid is of significant interest in the pharmaceutical, food, and cosmetic industries for quality control, formulation development, and research. Photoelectrochemical (PEC) sensing has emerged as a promising analytical technique for this purpose, offering high sensitivity, selectivity, and rapid analysis.
This document provides detailed application notes and experimental protocols for the photoelectrochemical determination of 3,4,5-trihydroxybenzoic acid using two distinct sensor platforms.
Principle of Photoelectrochemical Detection
Photoelectrochemical sensors utilize a photoactive material that, upon illumination with a light source of appropriate wavelength, generates electron-hole pairs. These charge carriers are then separated by an applied electrical potential, resulting in a measurable photocurrent. The fundamental principle behind the detection of gallic acid lies in its interaction with the photogenerated species at the electrode surface.
Gallic acid, being an effective electron donor, reacts with the photogenerated holes, leading to its oxidation. This process alters the charge recombination rate at the electrode surface, causing a detectable change in the photocurrent. The magnitude of this change is proportional to the concentration of gallic acid in the sample, forming the basis for its quantification. The overall mechanism involves the photoexcitation of the semiconductor material, followed by the electrochemical oxidation of gallic acid.
Featured Photoelectrochemical Sensor Platforms
This document details two effective photoelectrochemical platforms for gallic acid determination:
-
Platform A: Cadmium Sulfide and Poly(D-glucosamine) Modified Fluorine-doped Tin Oxide (FTO) Electrode. This sensor utilizes cadmium sulfide (CdS) as the photoactive material, which absorbs visible light. The poly(D-glucosamine) layer enhances the sensitivity and stability of the sensor.
-
Platform B: Polyaniline-Reduced Graphene Oxide-Titanium Dioxide Composite Modified Indium Tin Oxide (ITO) Electrode. This platform employs a nanocomposite of polyaniline (PANI), reduced graphene oxide (rGO), and titanium dioxide (TiO2). TiO2 acts as the primary photoactive material, while PANI and rGO enhance visible light absorption, charge separation, and charge transfer, leading to improved sensor performance.
Quantitative Data Summary
The following table summarizes the key analytical performance parameters of the described photoelectrochemical methods for the determination of 3,4,5-trihydroxybenzoic acid.
| Parameter | Platform A (CdS/poly(D-glucosamine)/FTO) | Platform B (PANI-rGO-TiO2/ITO) | g-C3N4@CNT Heterojunction |
| Linear Range | 0.2 - 500 µmol L⁻¹ | Not explicitly stated | 10 nM - 10 µM |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 2 nM |
| Recovery in Real Samples | 95.88 - 101.72% (in wine and tea) | Not explicitly stated | Not explicitly stated |
| Light Source | Light-Emitting Diode (LED) lamp | 3 W, 420 nm LED light | Xenon lamp |
| Applied Potential | 0.0 V vs. Ag/AgCl | 0 V vs. Ag/AgCl | Not explicitly stated |
II. Experimental Protocols
Protocol 1: Photoelectrochemical Determination of Gallic Acid using a CdS/Poly(D-glucosamine)/FTO Sensor
1. Materials and Reagents:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Cadmium chloride (CdCl₂)
-
Thiourea (SC(NH₂)₂)
-
Ammonia solution
-
Poly(D-glucosamine)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
3,4,5-Trihydroxybenzoic acid (gallic acid) standard solutions
-
Deionized water
-
Ethanol
-
Acetone
2. Preparation of the CdS/Poly(D-glucosamine)/FTO Electrode:
2.1. FTO Substrate Cleaning:
- Cut the FTO glass into desired dimensions (e.g., 1 cm x 2 cm).
- Sequentially sonicate the FTO slides in acetone, ethanol, and deionized water for 15 minutes each.
- Dry the cleaned FTO slides under a stream of nitrogen.
2.2. Chemical Bath Deposition of CdS:
- Prepare a chemical bath solution containing cadmium chloride and thiourea in an aqueous ammonia solution.
- Immerse the cleaned FTO substrate vertically into the deposition bath.
- Maintain the bath at a constant temperature (e.g., 70-80°C) for a specified duration (e.g., 30-60 minutes) to allow for the deposition of a uniform yellow CdS film.
- After deposition, remove the CdS/FTO electrode, rinse thoroughly with deionized water, and dry in air.
2.3. Poly(D-glucosamine) Modification:
- Prepare a solution of poly(D-glucosamine) in a suitable solvent (e.g., dilute acetic acid).
- Drop-cast a small volume (e.g., 10 µL) of the poly(D-glucosamine) solution onto the surface of the CdS/FTO electrode.
- Allow the solvent to evaporate at room temperature to form a thin polymer film.
3. Photoelectrochemical Measurement:
-
Set up a three-electrode electrochemical cell with the prepared CdS/poly(D-glucosamine)/FTO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with 0.1 M phosphate buffer (pH 7.0) as the supporting electrolyte.
-
Apply a constant potential of 0.0 V vs. Ag/AgCl to the working electrode.
-
Illuminate the working electrode with a visible light source (e.g., LED lamp) and record the stable photocurrent baseline.
-
Inject known concentrations of gallic acid standard solutions into the electrochemical cell and record the change in photocurrent.
-
Construct a calibration curve by plotting the change in photocurrent versus the concentration of gallic acid.
-
For real sample analysis (e.g., wine, tea), dilute the sample appropriately with the supporting electrolyte, and measure the photocurrent response. Determine the concentration from the calibration curve.
Protocol 2: Photoelectrochemical Determination of Gallic Acid using a PANI-rGO-TiO₂/ITO Sensor
1. Materials and Reagents:
-
Indium Tin Oxide (ITO) coated glass slides
-
Graphene oxide (GO)
-
Titanium dioxide (TiO₂) nanoparticles
-
Aniline
-
Ammonium persulfate
-
Hydrochloric acid (HCl)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
3,4,5-Trihydroxybenzoic acid (gallic acid) standard solutions
-
Deionized water
-
Ethanol
-
Acetone
2. Preparation of the PANI-rGO-TiO₂/ITO Electrode:
2.1. ITO Substrate Cleaning:
- Follow the same procedure as for the FTO substrate in Protocol 1.
2.2. Synthesis of PANI-rGO-TiO₂ Nanocomposite:
- Disperse graphene oxide and TiO₂ nanoparticles in deionized water through sonication.
- Add aniline to the dispersion and stir in an ice bath.
- Add a pre-cooled solution of ammonium persulfate in HCl dropwise to initiate the polymerization of aniline.
- Continue the reaction for several hours at low temperature.
- The resulting PANI-rGO-TiO₂ composite is then collected by centrifugation, washed with deionized water and ethanol, and dried.
2.3. Electrode Modification:
- Disperse the synthesized PANI-rGO-TiO₂ nanocomposite in a suitable solvent (e.g., N,N-dimethylformamide) to form a stable ink.
- Drop-cast a small volume of the ink onto the cleaned ITO substrate.
- Dry the electrode in an oven at a moderate temperature (e.g., 60°C) to remove the solvent.
3. Photoelectrochemical Measurement:
-
Set up the three-electrode system as described in Protocol 1, using the PANI-rGO-TiO₂/ITO as the working electrode.
-
Use 0.1 M PBS (pH 7.4) as the supporting electrolyte.
-
Apply a constant potential of 0 V vs. Ag/AgCl.
-
Illuminate the working electrode with a 420 nm LED light source.
-
Follow the same procedure for baseline recording, sample injection, and calibration curve construction as outlined in Protocol 1.
III. Visualizations
Diagrams of Key Processes
References
- 1. Frontiers | Sensitive detection of gallic acid in food by electrochemical sensor fabricated by integrating nanochannel film with nanocarbon nanocomposite [frontiersin.org]
- 2. Sensitive detection of gallic acid in food by electrochemical sensor fabricated by integrating nanochannel film with nanocarbon nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4,5-Triacetoxybenzoic Acid as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,4,5-triacetoxybenzoic acid for the protection of phenolic hydroxyl groups. The protocols detailed herein are based on established chemical principles and analogous reactions, offering a robust starting point for the synthesis of complex molecules where phenol protection is paramount.
Introduction
In the realm of organic synthesis, particularly in drug development and materials science, the selective protection and deprotection of functional groups is a critical strategy. Phenolic hydroxyl groups, due to their reactivity, often require temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The 3,4,5-triacetoxybenzoyl group serves as an effective protecting group for phenols, offering straightforward introduction and removal under relatively mild conditions. This group is introduced by reacting a phenol with 3,4,5-triacetoxybenzoyl chloride. The protecting group can be subsequently removed to regenerate the free phenol.
Chemical Rationale and Workflow
The use of this compound as a protecting group involves a two-step process: acylation of the phenol followed by deprotection of the resulting ester.
Protection Step: The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-triacetoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Deprotection Step: The 3,4,5-triacetoxybenzoyl ester is cleaved to regenerate the phenol. This is typically achieved through hydrolysis under basic conditions. The three acetate groups on the benzoyl moiety can also be hydrolyzed during this process.
Caption: General workflow for phenol protection and deprotection.
Experimental Protocols
Protocol 1: Protection of Phenols using 3,4,5-Triacetoxybenzoyl Chloride
This protocol describes a general procedure for the acylation of a phenolic substrate.
Materials:
-
Phenolic substrate
-
3,4,5-Triacetoxybenzoyl chloride
-
Anhydrous pyridine or aqueous sodium hydroxide (10%)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the phenolic substrate (1.0 equivalent) in anhydrous DCM or pyridine.
-
If using DCM, add pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,5-triacetoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected phenol.
Alternative Procedure using Aqueous Base:
-
Dissolve the phenol (1.0 equivalent) in DCM and add a 10% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add a solution of 3,4,5-triacetoxybenzoyl chloride (1.1 equivalents) in DCM dropwise.
-
Continue stirring vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 2: Deprotection of 3,4,5-Triacetoxybenzoyl Protected Phenols
This protocol outlines the cleavage of the ester linkage to regenerate the free phenol.
Materials:
-
Protected phenol
-
Sodium hydroxide solution (e.g., 1 M in methanol/water) or 1,1,3,3-tetramethylguanidine (TMG)
-
Methanol or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
Procedure using Sodium Hydroxide:
-
Dissolve the protected phenol (1.0 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (3.0 - 5.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected phenol.
Procedure using a Milder Base (TMG):
-
Dissolve the protected phenol (1 equivalent) in methanol or a THF/acetonitrile mixture.
-
Add TMG (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC. This reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to remove by-products.
Data Presentation
The following table summarizes expected outcomes for the protection and deprotection of representative phenolic substrates based on analogous reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Phenolic Substrate | Protection Conditions | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Phenol | Pyridine, DCM, 0°C to RT, 4h | >90 | 1M NaOH, MeOH/H₂O, RT, 2h | >95 |
| 4-Methoxyphenol | Aq. NaOH, DCM, 0°C to RT, 2h | >95 | TMG, MeOH, RT, 3h | >90 |
| 4-Nitrophenol | Pyridine, DCM, RT, 6h | 85-95 | 1M NaOH, MeOH/H₂O, RT, 1h | >95 |
| 2,6-Dimethylphenol | Pyridine, DCM, reflux, 12h | 70-85 | 1M NaOH, MeOH/H₂O, reflux, 4h | 80-90 |
Visualization of the Reaction Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed protection of a phenol with 3,4,5-triacetoxybenzoyl chloride.
Caption: Mechanism of phenol protection.
Conclusion
The 3,4,5-triacetoxybenzoyl group is a valuable tool for the protection of phenols in multi-step organic synthesis. The protocols provided herein offer a solid foundation for its application. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The straightforward nature of both the protection and deprotection steps makes this an attractive strategy for a wide range of applications in chemical research and development.
Synthesis of 3,4,5-Triacetoxybenzoyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,4,5-triacetoxybenzoyl chloride from gallic acid. This two-step synthesis involves the protection of the phenolic hydroxyl groups of gallic acid via acetylation, followed by the conversion of the carboxylic acid to an acyl chloride. 3,4,5-Triacetoxybenzoyl chloride is a valuable intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.
Overview of the Synthesis
The direct conversion of gallic acid to its corresponding acyl chloride is challenging due to the high reactivity of the phenolic hydroxyl groups with common chlorinating agents.[1] To circumvent this, a two-step approach is employed:
-
Step 1: Acetylation of Gallic Acid. The three hydroxyl groups of gallic acid are protected as acetate esters by reacting it with acetic anhydride. This reaction forms 3,4,5-triacetoxybenzoic acid.[1]
-
Step 2: Formation of the Acyl Chloride. The resulting this compound is then treated with a chlorinating agent, such as thionyl chloride, to yield 3,4,5-triacetoxybenzoyl chloride.[2]
Experimental Protocols
Step 1: Synthesis of this compound
This procedure outlines the acetylation of gallic acid using acetic anhydride, with pyridine acting as a catalyst and base.
Materials:
-
Gallic acid
-
Acetic anhydride
-
Pyridine
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend gallic acid in an excess of acetic anhydride.
-
Slowly add a catalytic amount of pyridine to the suspension.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the this compound.
-
Stir the mixture until the precipitation is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining acetic acid and pyridine.
-
Dry the product under vacuum to yield this compound as a white solid.
Step 2: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
This protocol details the conversion of this compound to the corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 57 g (0.19 mol) of this compound to 100 ml of 1,2-dichloroethane.[2]
-
Slowly add 34 g (0.29 mol) of thionyl chloride to the mixture.[2]
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours with continuous stirring.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the 1,2-dichloroethane solvent by distillation under reduced pressure using a rotary evaporator.[2]
-
The resulting product is 61 g of 3,4,5-triacetoxybenzoyl chloride.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3,4,5-triacetoxybenzoyl chloride.
| Parameter | Step 1: Acetylation | Step 2: Acyl Chloride Formation |
| Starting Material | Gallic Acid | This compound |
| Reagents | Acetic Anhydride, Pyridine | Thionyl Chloride, 1,2-Dichloroethane |
| Reactant Quantities | - | This compound: 57 g (0.19 mol) |
| Thionyl Chloride: 34 g (0.29 mol) | ||
| Solvent Volume | - | 1,2-Dichloroethane: 100 ml |
| Reaction Temperature | - | 60°C |
| Reaction Time | - | 2 hours |
| Product | This compound | 3,4,5-Triacetoxybenzoyl Chloride |
| Product Yield | - | 61 g |
Note: Specific quantities and yields for Step 1 are dependent on the scale and specific conditions of the reaction and should be optimized accordingly.
Characterization
The identity and purity of the synthesized 3,4,5-triacetoxybenzoyl chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate groups. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (of the acyl chloride and the esters), the aromatic carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: To identify the functional groups. The IR spectrum should exhibit a strong absorption band for the acyl chloride carbonyl group (typically around 1785-1815 cm⁻¹) and the ester carbonyl groups (around 1760-1770 cm⁻¹).
-
Melting Point: To assess the purity of the product. A sharp melting point range indicates a high degree of purity.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical synthesis of 3,4,5-triacetoxybenzoyl chloride.
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 3,4,5-Triacetoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial and antifungal assays on 3,4,5-Triacetoxybenzoic acid and its derivatives. The protocols detailed below are based on established methodologies and published research, offering a framework for the initial screening and evaluation of these compounds.
Introduction
This compound, an acetylated derivative of gallic acid (3,4,5-trihydroxybenzoic acid), is a compound of interest for its potential biological activities. Gallic acid and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and antifungal effects.[1][2] The acetylation of hydroxyl groups can alter the lipophilicity and, consequently, the bioavailability and activity of the parent compound. These notes provide standardized protocols to assess the antimicrobial and antifungal efficacy of this compound derivatives.
Antifungal Activity of 3,4,5-Tris(acetyloxy)benzoic Acid
Published studies have demonstrated the antifungal activity of 3,4,5-Tris(acetyloxy)benzoic acid (a derivative of this compound) against various fungal species. The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) have been determined using Clinical and Laboratory Standards Institute (CLSI) protocols.[3]
Data Presentation: Antifungal Activity
The following table summarizes the reported in vitro antifungal activity of 3,4,5-Tris(acetyloxy)benzoic acid.
| Fungal Species | MIC (µg/mL) | MLC (µg/mL) |
| Trichophyton species | 64 - 128 | - |
| Microsporum species | 128 - 256 | - |
| Epidermophyton floccosum | 64 | - |
| Candida species | >250 | - |
Data sourced from a study by Leal et al., as cited in Pinto et al. (2015).[4]
Antibacterial Activity of Benzoic Acid Derivatives
Given the structural similarity, it is plausible that this compound derivatives may also exhibit antibacterial properties. The following protocols are provided to enable the determination of their antibacterial efficacy.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeast and filamentous fungi, respectively.
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of this compound derivatives against fungal isolates.
Materials:
-
This compound derivative
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation:
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest spores from a mature culture on SDA and suspend in sterile saline. Adjust the spore concentration as needed.
-
Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Microplate Inoculation:
-
Dispense 100 µL of each compound dilution into the wells of a 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a growth control (medium and inoculum) and a sterility control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
MLC Determination: To determine the MLC, subculture 10 µL from each well that shows no visible growth onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MLC is the lowest concentration that results in no fungal growth on the agar plate.
Antibacterial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial isolates.
Materials:
-
This compound derivative
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the this compound derivative in CAMHB.
-
Inoculum Preparation: Suspend several bacterial colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Microplate Inoculation: Dispense 100 µL of each compound dilution into the wells of a 96-well plate. Add 100 µL of the final bacterial inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antibacterial Susceptibility Testing: Agar Disk Diffusion Method
Objective: To qualitatively assess the antibacterial activity of this compound derivatives.
Materials:
-
This compound derivative
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Protocol:
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the this compound derivative solution and allow them to dry in a sterile environment.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Placement: Aseptically place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflows for Antibacterial Susceptibility Assays.
References
- 1. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. biomerieux.com [biomerieux.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for 3,4,5-Triacetoxybenzoic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is the acetylated form of gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid is a naturally occurring phenolic compound found in various plants and fruits, renowned for its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][2][3] However, the therapeutic application of gallic acid is often limited by its poor bioavailability.[4][5][6] this compound serves as a promising prodrug of gallic acid. The ester groups in the triacetylated form increase its lipophilicity, potentially enhancing its absorption and cellular uptake. Once inside the body, particularly within cancer cells where esterase activity is often elevated, it can be hydrolyzed to release the active gallic acid.[7][8][9] This targeted release mechanism makes this compound an attractive candidate for development in advanced drug delivery systems.
These application notes provide a comprehensive overview of the study of this compound in drug delivery systems, including its synthesis, physicochemical properties, and formulation into nanoparticles and liposomes. Detailed experimental protocols and relevant biological assays are also presented.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline powder. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₈ | [10] |
| Molecular Weight | 296.23 g/mol | [10] |
| CAS Number | 6635-24-1 | [10] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Soluble in organic solvents like ethanol and chloroform, slightly soluble in water. | [11] |
Synthesis of this compound:
This compound can be synthesized by reacting gallic acid with acetic anhydride in the presence of a base, such as sodium hydroxide or pyridine.[12] The resulting product is then treated with thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which can be used for further derivatization if needed.[12]
Drug Delivery System Formulations
The hydrophobic nature of this compound makes it a suitable candidate for encapsulation within lipid-based and polymeric drug delivery systems. These systems can protect the compound from premature degradation, control its release, and facilitate targeted delivery.
Polymeric Nanoparticles
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely used for drug delivery.
Table 1: Representative Formulation and Characterization Data for Hydrophobic Drug-Loaded Polymeric Nanoparticles (Analogous Data)
| Parameter | PLGA Nanoparticles | Chitosan Nanoparticles | Reference |
| Drug | Sorafenib (hydrophobic) | Donepezil (hydrophilic, for comparison) | [13] |
| Method | Solvent Evaporation | Ionic Gelation | [14] |
| Polymer | PLGA and Chitosan | Chitosan | [13][14] |
| Surfactant/Crosslinker | Poloxamer 188 | Sodium Tripolyphosphate (TPP) | [13][14] |
| Particle Size (nm) | 250 - 400 | 135 - 1487 | [13][14] |
| Zeta Potential (mV) | +15 to +30 | +3.9 to +38 | [14] |
| Encapsulation Efficiency (%) | ~85 | 39.1 - 74.4 | [13][14] |
| Drug Loading (%) | ~10 | Not specified | [14] |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it would primarily be entrapped within the lipid bilayer.
Table 2: Representative Formulation and Characterization Data for Liposomal Drug Delivery Systems (Analogous Data)
| Parameter | Doxorubicin Liposomes (Doxil®) | Generic Liposomes for Hydrophobic Drug | Reference |
| Drug | Doxorubicin (hydrophilic) | Generic Hydrophobic Drug | [15] |
| Method | Thin-film hydration followed by extrusion | Thin-film hydration | [16] |
| Lipid Composition | HSPC, Cholesterol, DSPE-PEG | Phosphatidylcholine, Cholesterol | [16] |
| Particle Size (nm) | 80 - 100 | 100 - 200 | [16] |
| Zeta Potential (mV) | Slightly negative | Variable | [16] |
| Encapsulation Efficiency (%) | >90% | Variable, dependent on drug and loading method | [17] |
| Drug Loading (%) | ~2% | Variable | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
References
- 1. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novapublishers.com [novapublishers.com]
- 6. Dietary gallic acid as an antioxidant: A review of its food industry applications, health benefits, bioavailability, nano-delivery systems, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. An esterase-activatable prodrug formulated liposome strategy: potentiating the anticancer therapeutic efficacy and drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. [PDF] Structural and Theoretical Investigation of Anhydrous this compound | Semantic Scholar [semanticscholar.org]
- 12. prepchem.com [prepchem.com]
- 13. Formulation development, characterization, and evaluation of sorafenib-loaded PLGA-chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholar.valpo.edu [scholar.valpo.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,4,5-Triacetoxybenzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5-Triacetoxybenzoic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound (TABA) is through the acetylation of gallic acid. This reaction typically involves treating gallic acid with acetic anhydride, often in the presence of a catalyst.[1]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors are crucial for maximizing the yield:
-
Purity of Reagents: The quality of the starting gallic acid and acetic anhydride significantly impacts the reaction outcome.
-
Reaction Temperature: Proper temperature control is essential to prevent the decomposition of the product. Temperatures above 50°C can lead to lower yields.[2]
-
Catalyst: The choice and amount of catalyst (e.g., concentrated sulfuric acid) can affect the reaction rate and efficiency.
-
Reaction Time: Ensuring the reaction proceeds to completion requires an adequate reaction time, typically under reflux.[1]
-
Workup Procedure: The method of precipitation and purification is critical to isolate the final product effectively and minimize loss.
Q3: Why is this compound an important derivative of gallic acid?
A3: this compound is a stable form of gallic acid because its reactive hydroxyl groups are protected by acetate groups, making it less prone to oxidation.[1] This increased stability and modified chemical properties enhance its effectiveness in certain applications, such as exhibiting increased antifungal activity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q4: I am experiencing low or no yield. What are the possible causes and solutions?
A4: Low yield is a common issue that can stem from several factors throughout the experimental process. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has run for a sufficient duration (e.g., 4 hours under reflux).[1] Verify the effectiveness of the catalyst and the stirring efficiency. |
| Suboptimal Temperature | Maintain a consistent reaction temperature. For some acetylation reactions, temperatures should be carefully controlled between 40-50°C to prevent product decomposition.[2] |
| Reagent Degradation | Acetic anhydride can hydrolyze over time. Use fresh or properly stored acetic anhydride. Ensure starting gallic acid is pure and dry. |
| Loss During Workup | Ensure complete precipitation by adding a sufficient volume of cold water and allowing adequate time for cooling.[1][2] Avoid excessive washing, which can dissolve the product. |
| Side Reactions (Hydrolysis) | Minimize the exposure of the product to water, especially at elevated temperatures, during workup to prevent hydrolysis back to gallic acid. |
Q5: The product obtained is an oil and does not solidify upon adding water. What should I do?
A5: The formation of an oil instead of a solid precipitate can occur if the reaction mixture is too warm when added to water.[2] To resolve this, ensure the reaction mixture has cooled to approximately 25°C before pouring it into cold water.[2] If an oil has already formed, try cooling the mixture further in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
Q6: My final product is discolored (not a white solid). How can I improve its purity and appearance?
A6: Discoloration often indicates the presence of impurities, which may arise from decomposition or side reactions. The most effective method for purification is recrystallization.[2] Methanol is a suitable solvent for recrystallizing this compound.[1] Dissolving the crude product in a minimum amount of hot methanol and allowing it to cool slowly should yield a purer, white crystalline solid.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on a published procedure.[1]
Materials:
-
Gallic acid (1.88 g, 11 mmol)
-
Acetic anhydride (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 mL of a 1 mol·L⁻¹ solution)
-
Cold Water (50 mL)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine gallic acid (1.88 g) and acetic anhydride (10 mL).
-
Catalyst Addition: Carefully add the sulfuric acid solution (1 mL) to the mixture.
-
Reflux: Stir the mixture under reflux for 4 hours.
-
Precipitation: After the reflux period, allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled mixture into 50 mL of cold water to precipitate the product. A white solid should form.
-
Filtration and Washing: Filter the solid using suction filtration and wash it with cold water to remove residual acids and acetic anhydride.
-
Purification (Recrystallization): Further purify the crude solid by recrystallizing from methanol at room temperature (25°C).
-
Drying: Dry the final white crystalline product, preferably in a vacuum desiccator.[2]
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision path for the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
troubleshooting low yield in acylation of gallic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of gallic acid. This guide addresses common challenges to help optimize reaction yields and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the acylation of gallic acid in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My acylation reaction of gallic acid is resulting in a very low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the acylation of gallic acid can arise from several factors, primarily related to the reagents, reaction conditions, and the inherent reactivity of the starting material.
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified Lewis acids.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with the catalyst, rendering it inactive.
-
Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess may be beneficial.
-
-
Poor Reagent Quality: The purity of gallic acid, the acylating agent (e.g., acyl chloride or anhydride), and the solvent is critical. Impurities can lead to side reactions and lower yields.
-
Solution: Use purified reagents. Acylating agents should be freshly distilled or from a new bottle.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can cause decomposition or side reactions.
-
Solution: Optimize the reaction temperature. Start with conditions reported in the literature for similar phenolic compounds and adjust as needed. For Fries rearrangements, lower temperatures often favor the para product, while higher temperatures favor the ortho product.[1]
-
-
Deactivation by Hydroxyl Groups: The three hydroxyl groups on gallic acid are strong activating groups but can also coordinate with the Lewis acid catalyst, deactivating it.[1]
-
Solution: Consider protecting the hydroxyl groups as esters before performing a C-acylation (Friedel-Crafts). The ester groups can be cleaved after the acylation.
-
Issue 2: Formation of Multiple Products (O-acylation vs. C-acylation)
Q: I am observing a mixture of O-acylated (ester) and C-acylated (ketone) products. How can I control the selectivity?
A: Phenols like gallic acid are bidentate nucleophiles, meaning they can react on the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).
-
O-acylation (Ester Formation): This is a nucleophilic acyl substitution and is generally kinetically favored, meaning it happens faster. It can be promoted by base catalysis (deprotonation of the phenol) or acid catalysis (protonation of the acylating agent).
-
C-acylation (Ketone Formation): This is a Friedel-Crafts reaction and is thermodynamically favored, leading to a more stable product. It is promoted by the presence of a Lewis acid like AlCl₃. The Fries rearrangement is a key method to achieve C-acylation from an O-acylated precursor.[1][2]
-
To favor O-acylation: Use milder conditions, such as pyridine or another amine base with an acyl anhydride or acyl chloride at low temperatures.
-
To favor C-acylation: First, perform an O-acylation to form the gallic acid triester. Then, subject the purified ester to a Fries rearrangement using a Lewis acid (e.g., AlCl₃) and heat. The choice of solvent and temperature can influence the regioselectivity (ortho vs. para to the hydroxyl groups).[1] Non-polar solvents tend to favor the ortho product in a Fries rearrangement.[1]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my acylated gallic acid derivative from the reaction mixture. What are some common impurities and effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and the catalyst.
-
Common Impurities:
-
Unreacted gallic acid or acylating agent.
-
Polymers or tars resulting from side reactions, especially at high temperatures.
-
Isomeric products (ortho and para C-acylated products).
-
Hydrolyzed acylating agent (carboxylic acid).
-
-
Purification Strategies:
-
Work-up: Quenching the reaction by carefully adding it to a mixture of ice and concentrated HCl can help to hydrolyze the catalyst-product complex.
-
Extraction: Use a suitable organic solvent to extract the product from the aqueous layer. Washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities.
-
Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from isomers and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step.
-
Data Presentation
Table 1: Illustrative Yields for Acylation of Phenolic Compounds
This table provides representative yields for acylation reactions of phenols under various conditions to serve as a benchmark. Note that optimal conditions for gallic acid may vary.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product Type | Reported Yield (%) |
| Acetic Anhydride | Pyridine | None | Room Temp | O-acylation | ~90% |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | 25-30 | C-acylation | 70-80% (para) |
| Phenyl Acetate | AlCl₃ | None | 165 | C-acylation (Fries) | ~60% (ortho + para) |
| Acetic Anhydride | Sc(OTf)₃ | None | 60 | O-acylation | >95% |
| Propionic Anhydride | FeCl₃ | Ionic Liquid | 60 | C-acylation | 65-94% |
Experimental Protocols
Protocol 1: O-Acetylation of Gallic Acid to Gallic Acid Triacetate
This protocol describes the exhaustive O-acylation of the hydroxyl groups of gallic acid.
-
Materials:
-
Gallic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Suspend gallic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Add pyridine (3.5 equivalents) to the suspension.
-
Slowly add acetic anhydride (3.5 equivalents) dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude gallic acid triacetate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Fries Rearrangement of Gallic Acid Triacetate for C-Acylation
This protocol describes the C-acylation of the gallic acid ring via the Fries rearrangement of its triacetate ester.
-
Materials:
-
Gallic acid triacetate
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous)
-
Ice, concentrated HCl
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser with a drying tube.
-
-
Procedure:
-
In a round-bottom flask, add gallic acid triacetate (1 equivalent) and anhydrous nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (at least 3 equivalents) in portions with vigorous stirring. An excess of Lewis acid is often required.[2]
-
After the addition, slowly heat the reaction mixture to the desired temperature (e.g., 60-160°C, the temperature will influence the ortho/para product ratio) and maintain for several hours.[1]
-
Monitor the progress of the rearrangement by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the product-catalyst complex is fully hydrolyzed.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the acylation of gallic acid.
References
Technical Support Center: Synthesis of 3,4,5-Triacetoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,4,5-Triacetoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acetylation of gallic acid using acetic anhydride.[1] An acid catalyst, such as sulfuric acid, is typically employed to facilitate the reaction.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include incomplete acetylation of the hydroxyl groups on the gallic acid, hydrolysis of acetic anhydride by residual water, and the formation of polyester-like oligomers through intermolecular esterification. Under certain conditions, C-acylation (Fries rearrangement) can also occur, though it is less common with acid catalysis.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, it is crucial to use anhydrous reagents and solvents. Ensuring a sufficient excess of acetic anhydride and an adequate reaction time can promote complete acetylation. Controlling the reaction temperature is also vital, as higher temperatures can favor the formation of polymeric byproducts.
Q4: What is the recommended method for purifying the crude product?
A4: Recrystallization is a highly effective method for purifying this compound. Methanol is a commonly used solvent for this purpose. This process is efficient at removing unreacted gallic acid and its partially acetylated derivatives.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are excellent for confirming the chemical structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| The final product yield is significantly lower than expected. | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Increase the reaction time or gradually elevate the temperature, monitoring for the formation of byproducts. Ensure efficient stirring to promote reactant interaction. |
| Hydrolysis of Acetic Anhydride: Presence of water in the reagents or glassware can hydrolyze the acetic anhydride, reducing the amount available for acetylation. | Use anhydrous gallic acid and acetic anhydride. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. | |
| Loss during Work-up/Purification: Significant amounts of the product may be lost during the filtration or recrystallization steps. | During filtration, ensure complete transfer of the product. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. Cool the solution slowly to form larger crystals, which are easier to filter. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| HPLC or NMR analysis shows the presence of starting material (gallic acid). | Incomplete Acetylation: Insufficient acetic anhydride or reaction time. | Increase the molar excess of acetic anhydride. Prolong the reaction time and/or slightly increase the reaction temperature. |
| Inefficient Purification: The recrystallization process may not have been effective in removing all the unreacted gallic acid. | Perform a second recrystallization. Ensure the correct solvent is being used and that the cooling process is slow to allow for selective crystallization. | |
| HPLC or NMR analysis indicates the presence of mono- or di-acetylated gallic acid. | Incomplete Acetylation: Similar to the presence of gallic acid, this is due to an incomplete reaction. | Optimize reaction conditions as mentioned above (increase acetic anhydride, time, or temperature). The use of a more efficient catalyst or a different solvent could also be explored.[4] |
| The product appears discolored or has a brownish tint. | Formation of Colored Byproducts: This could be due to oxidation of phenolic compounds or decomposition at high temperatures. | Conduct the reaction under an inert atmosphere to minimize oxidation. Avoid excessively high reaction temperatures. The use of activated carbon during recrystallization can help remove colored impurities. |
| The product is gummy or oily and difficult to crystallize. | Presence of Polymeric/Oligomeric Impurities: High reaction temperatures can promote intermolecular esterification, leading to the formation of polyesters. | Maintain a controlled reaction temperature. Avoid prolonged heating at elevated temperatures. Purification techniques such as column chromatography may be necessary to separate the desired product from polymeric material. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that specific results may vary based on the exact experimental setup and scale.
| Parameter | Condition | Expected Yield (%) | Purity (%) | Key Considerations |
| Reaction Time | 4 hours (reflux) | 85-95 | >95 (after recrystallization) | Shorter reaction times may lead to incomplete acetylation. |
| Temperature | Reflux in acetic anhydride | 85-95 | >95 (after recrystallization) | Higher temperatures may increase the rate of reaction but also risk the formation of polymeric byproducts. |
| Catalyst | Conc. H₂SO₄ (catalytic amount) | 85-95 | >95 (after recrystallization) | The amount of catalyst should be optimized; too much can lead to charring and other side reactions. |
| Recrystallization Solvent | Methanol | Recovery: 80-90 | >99 | The volume of solvent should be minimized to ensure good recovery. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Gallic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine gallic acid (1.0 eq) and acetic anhydride (5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of gallic acid) to the mixture.
-
Heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold distilled water with stirring.
-
A white precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold distilled water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the purified crystals thoroughly.
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway for this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 3,4,5-Triacetoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the purification of 3,4,5-Triacetoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can be categorized as process-related or degradation products. Process-related impurities often include unreacted starting material (gallic acid) and partially acetylated intermediates from incomplete acetylation during synthesis.[1] Degradation products can arise from the hydrolysis of the ester groups, reverting the compound back to gallic acid or its partially acetylated forms, especially in the presence of moisture, acid, or base.
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[2][3][4] This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[3][4] A synthesis protocol for this compound suggests purification by crystallization from methanol.[5]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While methanol has been successfully used for the crystallization of this compound, other organic solvents may also be suitable.[5] A good recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For benzoic acid derivatives, solvent systems like ethanol or mixtures of ethanol and water are often employed.[7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard industrial method.[8] For a laboratory setting, Thin-Layer Chromatography (TLC) can provide a quick assessment of purity.[9] Additionally, determining the melting point of the purified solid is a valuable indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range often indicates the presence of impurities.[8] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for confirming the chemical structure and identifying any impurities.[7]
Troubleshooting Guide
Low Yield
Problem: My final yield of purified this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the synthesis reaction (acetylation of gallic acid) goes to completion by optimizing reaction time, temperature, and stoichiometry of reagents.[7] |
| Product Loss During Workup | Minimize transfers between flasks. Ensure complete precipitation of the product before filtration. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2][7] |
| Suboptimal Recrystallization | Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[3] Ensure the solution is saturated at the boiling point of the solvent. Also, rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities, leading to further purification steps and potential loss of material.[7] |
| Hydrolysis of Product | The acetoxy (ester) groups can be sensitive to hydrolysis. Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Ensure all solvents and glassware are dry. |
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting logic for low purification yield.
Product Purity Issues
Problem: My purified product is still showing impurities.
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities | The cooling process during recrystallization may be too rapid, trapping impurities within the crystal lattice.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] |
| Inappropriate Recrystallization Solvent | The chosen solvent may not effectively differentiate between the product and the impurities (i.e., impurities are also insoluble in the cold solvent).[4] Test different solvent systems to find one where the impurities remain dissolved upon cooling. |
| Presence of Colored Impurities | If the product has a persistent color, it may be due to colored byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3][10] Use charcoal sparingly, as it can also adsorb the desired product. |
| Hydrolysis During Purification | If you observe gallic acid or partially acetylated derivatives as impurities, hydrolysis may be occurring. Ensure your recrystallization solvent is neutral and dry. Avoid excessive heating times. |
dot graph G { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12];
} caption: Relationship between impurity sources and product.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. Methanol is suggested as a starting solvent based on literature.[5]
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid dissolves completely.[2][3] If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal to the solution.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.[4][10] Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual mother liquor.[2]
-
Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes.[2] For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature.
dot graph { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. famu.edu [famu.edu]
Navigating the Challenges of 3,4,5-Triacetoxybenzoic Acid in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 3,4,5-Triacetoxybenzoic acid, achieving successful dissolution in aqueous media can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered during experimentation.
Troubleshooting Guide: Enhancing Aqueous Solubility
Researchers may face difficulties dissolving this compound due to its chemical nature. The following sections provide systematic approaches to troubleshoot and overcome these challenges.
Initial Assessment: Understanding the Compound
This compound is the tri-acetylated ester of gallic acid. While gallic acid has some water solubility, the addition of three acetyl groups increases the molecule's hydrophobicity, leading to inherently poor solubility in water. Furthermore, the ester linkages are susceptible to hydrolysis in aqueous environments, which can alter the chemical identity of the substance in solution over time.
Comparative Properties of this compound and Gallic Acid
| Property | This compound | Gallic Acid | Influence on Aqueous Solubility |
| Molecular Formula | C₁₃H₁₂O₈[1][2] | C₇H₆O₅[3] | The larger, more complex structure of the triacetylated form contributes to lower water solubility. |
| Molecular Weight | 296.23 g/mol [1][2] | 170.12 g/mol [4] | Higher molecular weight can negatively impact solubility. |
| Functional Groups | Carboxylic acid, 3x Acetyl esters | Carboxylic acid, 3x Hydroxyl groups | The acetyl ester groups are significantly less polar than the hydroxyl groups of gallic acid, reducing hydrogen bonding with water and thus lowering solubility. |
| Hydrolysis Potential | High; ester groups can hydrolyze to form gallic acid and acetic acid. | Low (is the product of hydrolysis) | Hydrolysis can lead to a change in the composition of the solution over time, affecting experimental reproducibility. |
Step-by-Step Troubleshooting for Dissolution Failure
If you are experiencing difficulty dissolving this compound, follow this workflow:
References
how to dissolve 3,4,5-Triacetoxybenzoic acid in common organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dissolving 3,4,5-Triacetoxybenzoic acid in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative solubility data for this compound in common organic solvents?
A1: Extensive searches of scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound in common organic solvents. While physical and chemical properties are documented, researchers will likely need to determine solubility empirically for their specific application and solvent system.
Q2: What are the general chemical properties of this compound that might influence its solubility?
A2: this compound is a crystalline solid. Its structure contains both polar (carboxylic acid and ester groups) and non-polar (benzene ring) functionalities. This suggests it will be more soluble in polar organic solvents than in non-polar hydrocarbon solvents. The presence of the acetyl groups makes it less polar than its parent compound, gallic acid.
Q3: What is a good starting point for selecting a solvent to dissolve this compound?
A3: Based on the principle of "like dissolves like," polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good starting points for dissolving crystalline organic acids. Alcohols like ethanol and methanol may also be effective, potentially requiring some heat. Less polar solvents like ethyl acetate and acetone could also be viable options.
Q4: My this compound is not dissolving, what should I do?
A4: If you are encountering issues with dissolution, refer to the Troubleshooting Guide below. Common strategies include gentle heating, sonication, and allowing more time for dissolution. It is also crucial to ensure the purity of both the compound and the solvent.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₈ | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | White crystalline solid | |
| IUPAC Name | 3,4,5-triacetyloxybenzoic acid | [1] |
Troubleshooting Guide for Dissolution
This guide provides systematic steps to address common issues when dissolving this compound.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a specific organic solvent at a given temperature.[2]
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, ethanol, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or shaker
-
Thermostatically controlled water bath or incubator
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
References
optimizing reaction conditions for 3,4,5-Triacetoxybenzoic acid synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Triacetoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The acetylation of all three hydroxyl groups on gallic acid may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure a sufficient excess of the acetylating agent (acetic anhydride) is used. The use of a catalyst, such as concentrated sulfuric acid or a base like pyridine, can also drive the reaction to completion.[1]
-
-
Decomposition of the Product: Prolonged exposure to high temperatures or harsh acidic or basic conditions can lead to the decomposition of the desired product.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.
-
Solution: When performing an aqueous work-up, ensure the product is fully precipitated by adjusting the pH and cooling the solution. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. Washing the purified crystals with a cold solvent will also minimize loss.
-
Q2: My final product is not pure. What are the likely impurities and how can I remove them?
A2: The most common impurities are unreacted gallic acid and partially acetylated intermediates.
-
Unreacted Gallic Acid: This is a common impurity if the reaction is incomplete.
-
Removal: Gallic acid is more polar than the triacetylated product. It can be removed by washing the crude product with a dilute sodium bicarbonate solution. The acidic gallic acid will react to form a water-soluble salt, while the desired product will remain in the organic phase or as a solid.
-
-
Partially Acetylated Intermediates: These are species where only one or two of the hydroxyl groups have been acetylated.
-
Removal: These impurities have polarities between that of gallic acid and the final product. Careful recrystallization is often effective in separating these from the desired this compound. A mixed solvent system may be required for optimal separation.
-
Q3: The reaction mixture turned dark brown/black. What does this indicate and is the reaction salvageable?
A3: A dark coloration often indicates decomposition or side reactions, which can be caused by excessive heat or the presence of impurities in the starting materials.
-
Possible Cause: Phenolic compounds like gallic acid are susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: While the reaction may still have produced some of the desired product, the yield will likely be compromised. It is advisable to perform a small-scale work-up and purification to assess the quantity and quality of the product. To prevent this in future experiments, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. Using high-purity starting materials can also minimize side reactions.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Recommended Solvents: A common and effective solvent system for the recrystallization of acetylated phenolic compounds is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form. Other potential solvents to explore include ethyl acetate/hexane mixtures.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table provides an illustrative summary of how varying these conditions can impact the product yield. Note that these values are representative and actual results may vary based on the specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Gallic Acid : Acetic Anhydride (molar ratio) | 1 : 3 | 1 : 4 | 1 : 5 | 1 : 5 |
| Catalyst (H₂SO₄) | 1 drop | 3 drops | 5 drops | 5 drops |
| Temperature (°C) | 50 | 60 | 70 | 80 |
| Reaction Time (min) | 30 | 45 | 60 | 60 |
| Illustrative Yield (%) | 75 | 85 | 92 | 88 (slight decomposition observed) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of phenolic acids.
Materials:
-
Gallic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a clean, dry round-bottom flask, add gallic acid (1 equivalent).
-
To the flask, add acetic anhydride (4-5 equivalents).
-
With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture in a water bath at 60-70°C for 45-60 minutes.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product spot should have a higher Rf value than the starting gallic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water with stirring. This will precipitate the crude this compound and quench the excess acetic anhydride.
-
Continue stirring for about 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water to remove any residual acetic acid and sulfuric acid.
-
Allow the crude product to air dry or dry in a desiccator.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, add hot deionized water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal recovery, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Determine the melting point and calculate the final yield.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
preventing hydrolysis of 3,4,5-Triacetoxybenzoic acid during workup
Welcome to the technical support center for 3,4,5-Triacetoxybenzoic acid (TABA). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the experimental workup of TABA, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis during workup important?
A1: this compound is a derivative of gallic acid where the three hydroxyl groups are protected as acetate esters.[1][2][3][4] This protection makes the molecule less reactive.[5] Hydrolysis, the cleavage of these ester groups to regenerate the hydroxyl groups, can occur during aqueous workup procedures, especially under acidic or basic conditions. Preventing hydrolysis is crucial to ensure the desired product's purity and to obtain a high yield.
Q2: What are the primary factors that can cause the hydrolysis of this compound during an experimental workup?
A2: The primary factors that can induce the hydrolysis of the acetate esters in this compound are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[6]
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
-
Exposure time to water: Prolonged contact with an aqueous environment during the workup increases the risk of hydrolysis.
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: The presence of hydrolysis byproducts, such as partially deacetylated intermediates or fully hydrolyzed gallic acid, can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Hydrolyzed products are more polar and will exhibit lower Rf values compared to the fully acetylated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of phenolic hydroxyl protons and a change in the integration of the acetyl methyl protons in the ¹H NMR spectrum are indicative of hydrolysis.
-
Infrared (IR) Spectroscopy: A broad O-H stretch corresponding to the phenolic hydroxyl groups will appear upon hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides solutions to common problems encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield with evidence of hydrolysis (e.g., presence of gallic acid in NMR) | Use of strong bases (e.g., NaOH, KOH) to neutralize acidic catalysts. | Use a milder base such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization.[6] Work quickly and at low temperatures. |
| Prolonged exposure to aqueous acidic or basic conditions during washing steps. | Minimize the duration of all aqueous washes. Perform extractions and washes efficiently without unnecessary delays. | |
| High temperatures during the workup procedure. | Conduct all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. Use cold solvents and solutions for washing and extraction. | |
| Product oiling out or difficulty precipitating from water | Partial hydrolysis leading to more soluble byproducts. | Ensure complete acetylation during the synthesis. If hydrolysis is suspected during workup, consider an alternative non-aqueous workup. |
| Inconsistent results between batches | Variations in workup conditions (e.g., temperature, time, pH of washing solutions). | Standardize the workup protocol. Precisely control the temperature, duration of each step, and the concentration and volume of all solutions used. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound Synthesis
This protocol is adapted from the synthesis of similar acetylated phenolic compounds and is designed to minimize hydrolysis.
-
Reaction Quenching:
-
Upon completion of the acetylation reaction, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude this compound.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with several portions of cold deionized water.
-
-
Neutralization (if an acid catalyst was used):
-
Suspend the crude solid in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with cold, saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Separate the organic layer.
-
-
Final Washes and Drying:
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Alternative Non-Aqueous Workup
This protocol is suitable for reactions where the product is particularly sensitive to hydrolysis.
-
Solvent Removal:
-
After the reaction is complete, remove the excess acetic anhydride and any volatile solvents under reduced pressure.
-
-
Trituration:
-
Add a non-polar solvent in which this compound is sparingly soluble (e.g., hexanes or a mixture of ether and hexanes) to the residue.
-
Stir vigorously to break up the solid and wash away soluble impurities.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the cold trituration solvent.
-
-
Drying:
-
Dry the product under high vacuum to remove any residual solvent.
-
Visual Guides
Caption: Experimental workflows for aqueous and non-aqueous workups.
Caption: Troubleshooting decision tree for hydrolysis of TABA.
References
- 1. prepchem.com [prepchem.com]
- 2. scbt.com [scbt.com]
- 3. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6635-24-1 [chemicalbook.com]
- 5. [PDF] Structural and Theoretical Investigation of Anhydrous this compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,4,5-Triacetoxybenzoic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3,4,5-Triacetoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method is the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) using acetic anhydride. This reaction is typically facilitated by a catalyst, which can be a strong acid like concentrated sulfuric acid or a base such as pyridine or sodium hydroxide.[1][2]
Q2: What are the most critical parameters to control when scaling up this synthesis?
A2: When moving to a larger scale, the most critical parameters are temperature control, reagent addition rate, and stirring efficiency. The acetylation reaction is often exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Uncontrolled temperature increases can lead to side reactions and product decomposition.[2] Therefore, gradual addition of reagents and robust cooling are essential.
Q3: How can I monitor the reaction's progress?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the gallic acid starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot, indicating the reaction's progression towards completion.
Q4: What are the likely impurities, and how can they be removed?
A4: Common impurities include unreacted gallic acid, partially acetylated intermediates, and residual acetic acid or catalyst. The most effective method for purification is recrystallization.[2] Washing the crude product with cold water can help remove water-soluble impurities like acetic acid before recrystallization.
Q5: What is a suitable solvent system for the recrystallization of this compound?
A5: 95% ethyl alcohol is a well-documented and effective solvent for recrystallizing acetylated phenolic compounds.[2] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then cooled slowly to allow for the formation of pure crystals.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Reagent Quality: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture over time. Ensure you are using fresh or properly stored reagents.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the acetylating agent (acetic anhydride) is a common cause of incomplete reactions.
-
Reaction Temperature: The reaction may be too slow at low temperatures. Conversely, temperatures exceeding 50°C can cause product decomposition.[2] Maintaining a temperature range of 40-50°C is often optimal.[2]
-
Insufficient Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Use TLC to monitor the consumption of the starting material.
-
Problem: The Product is an Oil or Fails to Crystallize
-
Question: After adding the reaction mixture to water, the product separated as an oil instead of a solid, or it won't crystallize from the recrystallization solvent. Why is this happening?
-
Answer:
-
Quenching Temperature: If the reaction mixture is too warm when poured into cold water, it can oil out. It is advisable to let the mixture cool to approximately 25°C before quenching.[2]
-
Impurities: The presence of significant impurities can inhibit crystallization. This can include excess acetic anhydride or unreacted starting material. An additional wash or pre-purification step might be necessary.
-
Recrystallization Issues: During recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the product. Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Problem: The Final Product is Discolored (Yellow or Brown)
-
Question: My final product has a distinct yellow or brown tint. How can I prevent this?
-
Answer:
-
Overheating: Discoloration is often a sign of decomposition or side reactions caused by excessive heat. Strictly maintain the reaction temperature below 50°C.[2]
-
Oxidation: Phenolic compounds can be sensitive to oxidation, which can cause discoloration. On a larger scale, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: The color may be due to impurities that can be removed by recrystallization. Using activated charcoal (Norit) during the recrystallization process can help adsorb colored impurities, but may also reduce the overall yield.[4]
-
Data Presentation
Table 1: Typical Reaction Parameters for Acetylation of Gallic Acid
| Parameter | Value/Condition | Rationale |
| Starting Material | Gallic Acid | The source of the phenolic hydroxyl groups. |
| Acetylating Agent | Acetic Anhydride | Provides the acetyl groups for esterification. |
| Catalyst | Conc. Sulfuric Acid | Protonates the anhydride, making it more electrophilic. |
| Molar Ratio (Gallic Acid:Ac₂O) | ~1 : 3.3 | Ensures sufficient acetylating agent for all three hydroxyl groups. |
| Temperature | 40 - 50 °C | Balances reaction rate against the risk of product decomposition.[2] |
| Reaction Time | Varies (monitor by TLC) | Ensures the reaction proceeds to completion. |
| Work-up | Precipitation in cold water | Separates the product from water-soluble reagents and byproducts.[2] |
| Purification | Recrystallization from Ethanol | Effective method for removing common impurities.[2] |
Experimental Protocols
Protocol: Scaled-Up Synthesis of this compound
Disclaimer: This protocol is intended for trained professionals. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken. The reaction should be conducted in a well-ventilated fume hood.
Materials:
-
Gallic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
95% Ethyl Alcohol
-
Deionized Water
Procedure:
-
Setup: In a suitably sized reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add acetic anhydride (e.g., 1.8 moles per 0.55 moles of gallic acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 12g per 180g of acetic anhydride) to the stirred acetic anhydride. An exotherm may be observed; ensure the temperature is controlled.
-
Gallic Acid Addition: Begin the gradual, portion-wise addition of gallic acid to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature between 40-50°C.[2] Use a cooling bath (e.g., a water-ice bath) as needed to manage the exotherm.
-
Reaction: After all the gallic acid has been added, continue to stir the mixture. Monitor the temperature closely. Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.
-
Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to approximately 25°C.[2] In a separate, larger vessel, prepare a volume of cold water (approx. 12-13 mL of water per gram of initial gallic acid).
-
Quenching: Pour the cooled reaction mixture slowly into the cold water while stirring vigorously. A white precipitate of this compound should form.
-
Isolation: Cool the resulting slurry in an ice bath to about 10°C to maximize precipitation.[2] Collect the solid product by suction filtration and wash the filter cake with additional cold water to remove residual acids.
-
Purification (Recrystallization): Transfer the crude, damp solid to a clean flask. Add a minimum amount of hot 95% ethyl alcohol to fully dissolve the product. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by suction filtration. Dry the product thoroughly, preferably in a vacuum desiccator, to obtain the final this compound.
Visualizations
References
stability of 3,4,5-Triacetoxybenzoic acid under acidic and basic conditions
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 3,4,5-Triacetoxybenzoic acid (TABA). The following sections address common questions and issues related to the stability of TABA under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound, also known as triacetylgallic acid, is a derivative of gallic acid where the three hydroxyl groups have been acetylated.[1][2] This modification makes it a more stable form of gallic acid, with the acetate groups protecting the reactive hydroxyls.[3][4] It is used in chemical synthesis, for instance, in the preparation of gallic acid amides.[5]
Q2: What are the primary stability concerns when working with this compound?
The main stability concern for this compound is the hydrolysis of its three ester linkages. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of gallic acid and acetic acid. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
Q3: How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[6][7] This method should be capable of separating the intact TABA from its potential degradation products, primarily gallic acid and its partially acetylated intermediates.
Q4: What are the expected degradation products of this compound under hydrolytic stress?
Under both acidic and basic conditions, the primary degradation pathway is the stepwise hydrolysis of the three acetate ester groups. This results in the formation of mono- and di-acetoxybenzoic acid intermediates, with the final degradation product being gallic acid (3,4,5-trihydroxybenzoic acid).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value for this compound. | Degradation due to acidic or basic contamination of solvents or glassware. | Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity, neutral pH solvents for sample preparation.[6] |
| Exposure to high temperatures during sample preparation or storage. | Prepare samples at room temperature and store them at recommended conditions (typically 2-8°C) until analysis. Avoid prolonged exposure to heat.[6] | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products (partially or fully hydrolyzed TABA). | Conduct forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products.[8] |
| Contamination from solvents, glassware, or other experimental components. | Analyze a blank sample (diluent only) to rule out contamination from the solvent or HPLC system.[8] | |
| Inconsistent stability results between experiments. | Variability in pH of solutions. | Prepare fresh buffers for each experiment and verify the pH before use. Even small variations in pH can significantly impact the rate of hydrolysis. |
| Inconsistent temperature control. | Use a calibrated water bath or incubator to ensure consistent temperature throughout the experiment. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is a representative example of how such data would be presented. The values are hypothetical and intended for illustrative purposes.
| Condition | Time (hours) | This compound Remaining (%) | Gallic Acid Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 12 | 85.2 | 14.8 | |
| 24 | 72.5 | 27.5 | |
| 48 | 55.1 | 44.9 | |
| 72 | 40.3 | 59.7 | |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 |
| 1 | 65.8 | 34.2 | |
| 2 | 43.3 | 56.7 | |
| 4 | 18.7 | 81.3 | |
| 8 | 3.5 | 96.5 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Stability Assessment under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Acidic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution in a water bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 12, 24, 48, and 72 hours).
-
Neutralization: Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability Assessment under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Basic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature (25°C). Due to the higher reactivity under basic conditions, elevated temperatures may lead to excessively rapid degradation.
-
Time Points: Withdraw aliquots at shorter, predetermined time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Recommended HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6635-24-1 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Post-Synthesis Purification
Topic: Efficient Removal of Unreacted Acetic Anhydride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted acetic anhydride from synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess acetic anhydride after a reaction?
It is crucial to "quench," or destroy, the excess acetic anhydride to prevent it from reacting with reagents in subsequent steps.[1] If the next step involved a nucleophile, for example, the unreacted anhydride would consume it, leading to reduced yield and the formation of unwanted byproducts.[1] Furthermore, residual acetic anhydride is an impurity that can contaminate the final product, making purification more challenging.[1]
Q2: What is the most common method for removing acetic anhydride?
The most common method is quenching with water. Acetic anhydride hydrolyzes in the presence of water to form two equivalents of acetic acid, which is generally easier to remove than the anhydride itself.[2][3] This process is often followed by extraction or other purification techniques to remove the acetic acid.
(CH₃CO)₂O + H₂O → 2 CH₃COOH [4]
Q3: My aqueous workup was unsuccessful, and I still detect acetic anhydride in my product via NMR. What happened?
While acetic anhydride reacts with water, the hydrolysis process can be slower than often assumed, especially if the anhydride is not fully miscible with the aqueous phase.[4][5] Vigorous stirring during the aqueous wash is essential to maximize the interfacial area and promote complete reaction. It may also be necessary to extend the stirring time or perform multiple aqueous washes to ensure all the anhydride has been hydrolyzed.[5]
Q4: How can I remove the acetic acid byproduct after quenching?
Acetic acid can be removed through several methods:
-
Aqueous Extraction with Base: Washing the organic layer with a basic solution, such as saturated sodium bicarbonate or carbonate solution, will convert the acetic acid into its water-soluble salt (sodium acetate), which is then extracted into the aqueous phase.[4][6][7]
-
Evaporation/Co-evaporation: For products that are not volatile, acetic acid can be removed under reduced pressure (e.g., using a rotary evaporator).[8] To improve removal efficiency, co-evaporation with a suitable solvent like toluene, ethanol, or acetonitrile can be performed multiple times.[5][8]
-
Chromatography: Column chromatography can effectively separate the desired product from the acetic acid byproduct.[9]
Q5: My product is water-soluble. How can I remove acetic anhydride without using an aqueous extraction?
For water-soluble products, such as certain macromolecules or highly polar compounds, aqueous workup is not feasible.[8] Alternative methods include:
-
Evaporation: Direct removal of the volatile acetic anhydride and acetic acid under high vacuum.[6][8]
-
Alcohol Quench: Adding a simple alcohol like methanol or ethanol will convert the anhydride to an ester (e.g., methyl acetate) and acetic acid, which may be more volatile and easier to remove under vacuum than acetic anhydride itself.[5]
-
Size Exclusion Chromatography or Dialysis: These techniques are particularly useful for large molecules, as they separate compounds based on size, allowing the smaller acetic anhydride and acetic acid molecules to be removed.[8]
Q6: I am working on a large scale. What are the safety considerations for quenching a large volume of acetic anhydride?
The hydrolysis of acetic anhydride is an exothermic reaction.[10] When quenching large quantities, the reagent should be added slowly and in a controlled manner to a large excess of the quenching agent (e.g., water, ice, or a basic solution) with efficient stirring and cooling in an ice bath to dissipate the heat generated.[10] Adding the quenching agent to the anhydride is not recommended as it can lead to a rapid, uncontrolled exotherm and potential boil-over.[10] Always perform such procedures in a well-ventilated fume hood.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Product decomposition or hydrolysis during aqueous workup. | The product (e.g., an ester) is sensitive to the acidic conditions created by the acetic acid byproduct or to the aqueous environment itself.[6] | Minimize contact time with the aqueous phase. Use a cold, dilute basic solution (e.g., NaHCO₃) for neutralization and extraction to keep the conditions mild.[7] Alternatively, consider non-aqueous methods like co-evaporation with toluene.[5] |
| Emulsion formation during basic extraction. | Vigorous shaking of the separatory funnel, especially after adding a carbonate or bicarbonate solution which can generate CO₂ gas. | Swirl the separatory funnel gently instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help break up emulsions. |
| Low product yield after purification. | The desired product might have some solubility in the aqueous layer, leading to loss during extraction. The product may also be volatile and lost during evaporation under high vacuum. | Reduce the number of aqueous washes or back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. For volatile products, use lower temperatures during evaporation or consider purification by chromatography. |
| Pyridine or other basic catalysts are difficult to remove. | High boiling point and good solubility of catalysts like pyridine in organic solvents.[11] | Wash the organic layer with an acidic solution, such as dilute aqueous HCl or aqueous copper sulfate solution, to convert the basic catalyst into a water-soluble salt that can be extracted.[6] |
Experimental Protocols
Method 1: Standard Aqueous Quench and Basic Extraction
This is the most common method for water-insoluble products that are stable in mildly acidic and basic conditions.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add deionized water to the reaction mixture with vigorous stirring. Continue stirring for 30-60 minutes to ensure complete hydrolysis of the acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add it now. If not, extract the product into a suitable water-immiscible solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes and removes the acetic acid byproduct.[7]
-
Deionized water.
-
Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[12] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).[12][13]
Method 2: Non-Aqueous Removal via Co-evaporation
This method is suitable for products that are sensitive to water or for when an aqueous workup is impractical.
-
Concentration: If the reaction was performed in a solvent, remove the bulk of it using a rotary evaporator.
-
Co-evaporation: Add a high-boiling point solvent in which your product is soluble but that does not react with it (toluene is a common choice).[5]
-
Evaporation: Remove the solvent again under reduced pressure. The added solvent helps to azeotropically remove the residual acetic anhydride and acetic acid.
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal. Dry the final product under high vacuum to a constant weight.[5]
Workflow for Acetic Anhydride Removal
Caption: Decision workflow for removing unreacted acetic anhydride.
Data Summary: Comparison of Removal Methods
| Method | Principle of Removal | Key Reagents/Tools | Advantages | Disadvantages & Considerations |
| Aqueous Quench & Extraction | Hydrolysis of anhydride to acetic acid, followed by acid-base extraction.[2][7] | Water, NaHCO₃/Na₂CO₃ solution, organic solvent, separatory funnel. | Effective for both anhydride and acid byproduct removal; scalable. | Not suitable for water-sensitive or water-soluble products; can lead to emulsions; exothermic.[6][8][10] |
| Alcohol Quench | Alcoholysis of anhydride to an ester and acetic acid.[5] | Methanol, Ethanol. | Good for water-sensitive compounds; byproducts (ester and acid) are often highly volatile. | Introduces other byproducts that must be removed. |
| Evaporation / Co-evaporation | Removal of volatile anhydride and acid under reduced pressure.[8] | Rotary evaporator, high vacuum pump, co-solvent (e.g., toluene).[5] | Non-aqueous and simple; avoids potential for hydrolysis of the desired product. | Only suitable for non-volatile products; may require multiple cycles for complete removal.[6] |
| Chromatography / Dialysis | Separation based on size or polarity.[8] | Size exclusion or ion-exchange column, dialysis membrane. | Ideal for delicate, large, or water-soluble macromolecules like proteins.[8][14] | Can be less scalable; may require specialized equipment. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. savemyexams.com [savemyexams.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 3,4,5-Triacetoxybenzoic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallic acid is a well-documented and powerful antioxidant, exhibiting strong radical scavenging and reducing capabilities. Its antioxidant efficacy is attributed to the three hydroxyl groups on its phenolic ring, which readily donate hydrogen atoms or electrons to neutralize free radicals. In contrast, 3,4,5-Triacetoxybenzoic acid is a derivative where these critical hydroxyl groups are acetylated. This structural modification is expected to significantly diminish its direct antioxidant activity, as the acetyl groups are not effective at radical scavenging.
Quantitative Antioxidant Activity of Gallic Acid
The antioxidant capacity of gallic acid has been extensively evaluated using various in vitro assays. The following table summarizes typical findings from three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity, while higher FRAP values indicate greater reducing power.
| Antioxidant Assay | Gallic Acid Activity | Reference |
| DPPH Radical Scavenging Activity | IC50: 1.4 - 5.0 µg/mL | |
| ABTS Radical Scavenging Activity | High, often used as a positive control | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | High, often used as a positive control | [1] |
Structure-Activity Relationship and Predicted Activity of this compound
The antioxidant mechanism of phenolic compounds like gallic acid is primarily dependent on the presence of free hydroxyl (-OH) groups on the aromatic ring. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it.
In this compound, the three hydroxyl groups of gallic acid are converted to acetate esters (-OCOCH₃). This acetylation blocks the hydrogen-donating ability of the phenolic hydroxyls. Consequently, this compound is expected to exhibit significantly lower, if any, direct antioxidant activity in assays that rely on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, such as the DPPH and ABTS assays. Similarly, its capacity to reduce ferric iron in the FRAP assay would be substantially diminished.
While direct antioxidant activity is likely negligible, it is plausible that this compound could act as a prodrug. In a biological system, esterase enzymes could potentially hydrolyze the acetate groups, releasing the active gallic acid. This would restore the antioxidant potential, but the overall efficacy would depend on the rate and extent of this metabolic conversion.
Experimental Protocols for Antioxidant Assays
Below are detailed methodologies for the three key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (e.g., gallic acid) and a positive control (e.g., ascorbic acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization. The extent of decolorization is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a test tube or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to a test tube.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe(II) equivalents per gram or mole of the antioxidant.
-
Visualizations
Caption: Mechanism of free radical scavenging by gallic acid.
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
Gallic acid is a benchmark antioxidant with robust and well-characterized activity. Its efficacy is directly linked to its three phenolic hydroxyl groups. The acetylation of these groups in this compound is predicted to abrogate this direct antioxidant activity. Future research should focus on performing direct experimental evaluations of this compound's antioxidant capacity and investigating its potential as a prodrug of gallic acid in biological systems. This would provide a more complete understanding of its potential applications in fields where antioxidant activity is a key consideration.
References
Acetylated vs. Non-Acetylated Gallic Acid: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of compounds and their derivatives is paramount. This guide provides a comprehensive comparison of the biological activities of acetylated and non-acetylated gallic acid, focusing on antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data and detailed methodologies to aid in research and development.
Gallic acid, a naturally occurring phenolic acid found in various plants, is well-regarded for its diverse therapeutic properties. The acetylation of gallic acid to form 3,4,5-triacetoxybenzoic acid can modulate its physicochemical properties, such as lipophilicity, which in turn can influence its biological activity. This guide delves into the available scientific literature to compare these two forms.
Quantitative Comparison of Biological Activities
While direct comparative studies are limited, available data on derivatives of acetylated gallic acid suggest that acetylation can influence its biological effects. The following tables summarize the key findings.
Table 1: Comparative Antimicrobial Activity
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC) | Reference |
| This compound peptide derivatives | E. coli, S. aureus, C. albicans, A. niger | Showed good to moderate antimicrobial activity at 40, 80, and 160 µg/ml.[1][2] | Kumar et al., 2014 |
| 3,4,5-trimethoxybenzoic acid peptide derivatives | E. coli, S. aureus, C. albicans, A. niger | Showed varying degrees of antimicrobial activity.[1][2] | Kumar et al., 2014 |
Note: A direct comparison with non-acetylated gallic acid's antimicrobial activity was not explicitly provided in the referenced study, but the study does indicate that the this compound peptide derivatives possess a more potent antimicrobial activity profile than the 3,4,5-trimethoxybenzoic acid peptide derivatives.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the biological activities of gallic acid and its derivatives.
Synthesis of this compound
A common method for the acetylation of gallic acid involves reacting it with an acetylating agent like acetic anhydride in the presence of a catalyst.
Protocol:
-
Dissolve gallic acid in a suitable solvent.
-
Add an excess of acetic anhydride and a catalytic amount of an acid or base (e.g., sulfuric acid or pyridine).
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash the precipitate with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Diagram 1: Synthesis of Acetylated Gallic Acid
Caption: A simplified workflow for the synthesis of acetylated gallic acid.
Antimicrobial Activity Assessment: Tube Dilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Prepare a series of dilutions of the test compound (e.g., acetylated gallic acid derivatives) in a liquid growth medium in test tubes.
-
Inoculate each tube with a standardized suspension of the target microorganism.
-
Include a positive control tube (medium with inoculum, no compound) and a negative control tube (medium only).
-
Incubate all tubes under appropriate conditions for the microorganism.
-
Observe the tubes for visible signs of microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Diagram 2: Experimental Workflow for Antimicrobial Assay
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Gallic acid is known to exert its biological effects by modulating various signaling pathways. While the specific pathways affected by acetylated gallic acid are less characterized, it is plausible that they would interact with similar targets, potentially with altered efficacy due to changes in cell permeability and bioavailability.
Gallic acid has been shown to influence key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[4] It can also impact cancer cell proliferation and survival by modulating pathways like the PI3K/Akt pathway.[5]
Diagram 3: Gallic Acid's Influence on Inflammatory Signaling
Caption: Gallic acid can inhibit key inflammatory signaling pathways like MAPK and NF-κB.
Conclusion
The acetylation of gallic acid presents a promising avenue for modifying its biological activity. Preliminary evidence suggests that acetylated derivatives may exhibit enhanced antimicrobial properties. However, a significant gap in the literature exists regarding direct, quantitative comparisons of the antioxidant, anti-inflammatory, and anticancer activities of acetylated versus non-acetylated gallic acid. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of acetylated gallic acid and to understand the structure-activity relationships that govern its efficacy. This guide serves as a foundational resource to inform and direct future investigations in this area.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effect of Gallic Acid on Acidity-Induced Invasion of MCF7 Breast Cancer Cells [mdpi.com]
A Comparative Guide to Antioxidant Capacity Assays for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial for evaluating the potential of novel compounds to combat oxidative stress. This guide provides a comprehensive comparison of the most widely used methods: DPPH, ABTS, ORAC, FRAP, and CUPRAC, complete with experimental protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.
Antioxidant capacity assays are broadly categorized into two main types based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2] HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[1] The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this category.[3][4] In contrast, SET-based assays determine the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction.[1][5] Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) fall under the SET-based category.[2][5][6] Some assays, like the ABTS method, can involve both HAT and SET mechanisms.[4]
Comparative Analysis of Key Antioxidant Capacity Assays
The selection of an appropriate antioxidant assay is critical and depends on the specific research question and the properties of the compounds being tested. Each method possesses distinct advantages and limitations.
The DPPH assay is valued for its simplicity and the stability of the DPPH radical.[7][8] However, its use of an organic radical may not fully represent the behavior of antioxidants towards physiological radicals. The ABTS assay offers versatility, as it is applicable to both hydrophilic and lipophilic antioxidants and the ABTS radical cation is soluble in both aqueous and organic solvents.[9] A drawback is that the pre-formed radical may not be representative of in vivo radicals.
The ORAC assay is unique in its use of a biologically relevant peroxyl radical source, making it more physiologically relevant.[10][11] It quantifies antioxidant activity by measuring the inhibition of the oxidation of a fluorescent probe.[4][12] A limitation is its longer assay time compared to others.[13]
The FRAP assay is a simple and inexpensive method that measures the reduction of a ferric-ligand complex to its ferrous form.[14][15] A significant limitation is its inability to detect thiol-containing antioxidants like glutathione.[10][13] The CUPRAC assay overcomes this limitation and can measure the antioxidant capacity of thiol-containing compounds.[3] It also operates at a physiological pH, which is a distinct advantage over the acidic conditions of the FRAP assay.[5][16]
| Assay | Principle | Wavelength | Standard | Advantages | Disadvantages |
| DPPH | Electron/Hydrogen donation to the stable DPPH radical.[7] | ~517 nm[7] | Trolox, Ascorbic Acid[7] | Simple, rapid, stable radical.[7][8] | Radical is not physiologically relevant. |
| ABTS | Scavenging of the pre-formed ABTS radical cation.[9] | ~734 nm[9] | Trolox[9] | Measures hydrophilic and lipophilic antioxidants, versatile.[9] | Radical is not physiologically relevant. |
| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[4] | Excitation: ~485 nm, Emission: ~520 nm[12] | Trolox[17] | Uses a biologically relevant radical source.[10][11] | Longer assay time.[13] |
| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex.[14] | ~593 nm[14] | Ferrous Sulfate (FeSO₄), Trolox[18][19] | Simple, inexpensive, automated.[13] | Does not measure thiol antioxidants.[10][13] |
| CUPRAC | Reduction of a cupric-neocuproine (Cu²⁺-Nc) complex. | ~450 nm | Trolox, Uric Acid | Measures thiol antioxidants, physiological pH.[5] | Potential for interference from reducing agents. |
Experimental Protocols
Detailed methodologies for each of the key antioxidant assays are provided below to ensure accurate and reproducible results in your laboratory.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant or a hydrogen donor. The deep violet color of the DPPH radical in solution is reduced to a pale yellow, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.[7]
Protocol:
-
Reagent Preparation:
-
DPPH solution (e.g., 0.1 mM in methanol): Dissolve an appropriate amount of DPPH in methanol. This solution should be prepared fresh and protected from light.[7]
-
Test Sample/Standard Stock Solution: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol).[7]
-
Prepare serial dilutions of the test sample and standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test sample or standard dilutions to respective wells.[7]
-
Add 100 µL of the DPPH working solution to all wells.[7]
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.[7]
-
A blank well should contain 200 µL of the solvent.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[7]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[7]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate. The blue/green ABTS•+ chromophore is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.[9]
Protocol:
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Dissolve ABTS in water.
-
Potassium persulfate solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20] Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test sample and a Trolox standard.[9]
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the sample or standard dilutions to a 96-well plate.
-
Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement and Analysis:
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from a source such as AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).[12][21]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[12]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[12]
-
Incubate the plate at 37°C for 30 minutes.[17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[21]
-
-
Measurement and Analysis:
-
Immediately begin reading the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-5 minutes for at least 60 minutes at 37°C.[12][22]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.[22]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The reaction is conducted at an acidic pH (3.6).[14][19]
Protocol:
-
Reagent Preparation:
-
FRAP working solution: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.
-
Prepare serial dilutions of the test sample and a ferrous sulfate (FeSO₄) or Trolox standard.[18]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample or standard to a 96-well plate.
-
Add a larger volume (e.g., 220 µL) of the FRAP working solution to each well.
-
Mix and incubate for a specified time (e.g., 4 minutes) at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as Fe²⁺ equivalents or Trolox equivalents, determined from the standard curve.
-
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
Principle: The CUPRAC assay is based on the reduction of the cupric ion-neocuproine (Cu²⁺-Nc) complex to the cuprous ion-neocuproine (Cu⁺-Nc) complex by antioxidants. The resulting colored complex has a maximum absorption at 450 nm. This assay is performed at a physiological pH of 7.0.[23]
Protocol:
-
Reagent Preparation:
-
Copper(II) chloride solution (e.g., 10 mM).
-
Neocuproine solution (e.g., 7.5 mM in ethanol).
-
Ammonium acetate buffer (1 M, pH 7.0).
-
Mix these three solutions in a 1:1:1 ratio to prepare the CUPRAC reagent.[23]
-
Prepare serial dilutions of the test sample and a standard (e.g., Trolox or Uric Acid).
-
-
Assay Procedure:
-
Add 40 µL of the sample or standard to a 96-well plate.
-
Add 40 µL of CUPRAC Reagent A (Copper solution) and 40 µL of CUPRAC Solution B (Neocuproine solution) to each well.
-
Add 40 µL of CUPRAC Reagent C (Buffer) to each well.
-
Incubate for 30 minutes at room temperature.[23]
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
The antioxidant capacity is expressed as Trolox equivalents or Uric Acid equivalents, determined from the standard curve.
-
Visualizing Assay Principles and Workflows
To further clarify the methodologies, the following diagrams illustrate the general workflow for antioxidant capacity assays and the fundamental chemical principles differentiating the key methods.
General workflow for antioxidant capacity assays.
Chemical principles of HAT and SET-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo total antioxidant capacity: comparison of different analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Comparison of different analytical methods for assessing total antioxidant capacity of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 3,4,5-Triacetoxybenzoic Acid by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of 3,4,5-Triacetoxybenzoic acid (TABA). The experimental data herein supports the robust and unambiguous structural determination offered by single-crystal X-ray diffraction.
Introduction
This compound, a derivative of gallic acid, is a molecule of interest in pharmaceutical and materials science. Accurate determination of its three-dimensional structure is crucial for understanding its chemical properties, biological activity, and solid-state behavior. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing definitive atomic coordinates and conformational details. This guide compares the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 1: X-ray Crystallography Data
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. This compound has been shown to crystallize in at least two forms: an anhydrous form and a hemihydrate.
A comprehensive investigation of the anhydrous form of TABA revealed that it crystallizes in the triclinic Pī space group.[1] The crystal packing is characterized by a supramolecular motif forming a classical R2(4) ring through the association of the carboxylic acid groups.[1] The hemihydrate form, on the other hand, contains two molecules of this compound and one molecule of water in its asymmetric unit.
Table 1: Comparison of Crystallographic Data for this compound and a Structurally Related Compound.
| Parameter | This compound (Anhydrous) | Gallic Acid (Anhydrous) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | Pī | C2/c |
| a (Å) | Data not available | 25.690 (4) |
| b (Å) | Data not available | 4.8946 (5) |
| c (Å) | Data not available | 11.097 (2) |
| α (°) | Data not available | 90 |
| β (°) | Data not available | 105.746 (6) |
| γ (°) | Data not available | 90 |
| Volume (ų) | Data not available | 1343.0 (4) |
| Z | Data not available | 8 |
Note: Specific cell parameters for TABA were not available in the public search results.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of anhydrous this compound are grown by slow evaporation from a suitable solvent such as methanol, ethanol, or acetone.[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Part 2: Alternative Structural Validation Methods
While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for routine characterization and for providing complementary information, especially in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Table 2: Comparison of Expected NMR Chemical Shifts (δ) in ppm.
| Nucleus | This compound (Expected) | 3,4,5-Trimethoxybenzoic Acid (DMSO-d₆) | Benzoic Acid (CDCl₃) |
| ¹H NMR | |||
| Aromatic-H | ~7.9-8.2 (s, 2H) | 7.25 (s, 2H) | 8.20 (d, 2H), 7.68 (t, 1H), 7.52 (t, 2H) |
| Acetyl-CH₃ | ~2.3 (s, 9H) | 3.84 (s, 6H), 3.74 (s, 3H) | - |
| Carboxyl-H | ~13 (br s, 1H) | 12.95 (s, 1H) | 11.67 (s, 1H) |
| ¹³C NMR | |||
| C=O (Carboxyl) | ~165 | 167.40 | 172.60 |
| C=O (Acetyl) | ~168 | - | - |
| Aromatic C-O | ~145 | 153.11, 141.81 | - |
| Aromatic C-H | ~125 | 106.98 | 133.89, 130.28, 128.55 |
| Aromatic C-C=O | ~130 | 126.38 | 129.39 |
| Acetyl-CH₃ | ~21 | 60.55, 56.35 | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
Table 3: Comparison of Mass Spectrometry Data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ or [M]⁺˙ | Key Fragment Ions (m/z) |
| This compound | C₁₃H₁₂O₈ | 296.23 | 297.05 or 296.05 | 254, 212, 170, 153, 125 |
| Gallic Acid | C₇H₆O₅ | 170.12 | 171.03 or 170.02 | 153, 125, 79 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 123.04 or 122.04 | 105, 77, 51 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Comparison of Characteristic IR Absorption Bands (cm⁻¹).
| Functional Group | This compound (Expected) | 3,4,5-Trimethoxybenzoic Acid | Benzoic Acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3080-3030 |
| C=O (Carboxylic Acid) | ~1700-1680 | ~1684 | ~1700-1680 |
| C=O (Ester) | ~1760 | - | - |
| C-O (Ester/Acid) | ~1320-1210 | ~1300-1200 | ~1320-1210 |
| C-O (Aryl Ether) | - | ~1250-1150 | - |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or use an ATR accessory for direct measurement of the solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. A study on anhydrous TABA showed good agreement between the experimental and calculated IR spectrum, allowing for the assignment of normal vibrational modes.[1]
Visualizing the Validation Workflow
The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Logical relationship of structural information from different validation methods.
Conclusion
While NMR, MS, and IR spectroscopy are invaluable tools for the routine analysis and confirmation of the synthesis of this compound, single-crystal X-ray crystallography provides the most definitive and detailed structural information. The data presented in this guide demonstrates that a combination of these methods, with X-ray crystallography as the cornerstone, allows for a comprehensive and unambiguous validation of the molecular structure. This level of certainty is paramount for researchers in the fields of drug development and materials science, where precise knowledge of molecular architecture is essential for predicting and understanding a compound's behavior.
References
Purity Assessment of 3,4,5-Triacetoxybenzoic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3,4,5-Triacetoxybenzoic acid, an acetylated derivative of gallic acid.[1] The performance of HPLC is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a widely used and powerful technique for the separation, identification, and quantification of components in a mixture.[2][3][4][5][6] For this compound, a reversed-phase HPLC method is proposed, leveraging a non-polar stationary phase and a polar mobile phase to achieve efficient separation of the main compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC
A detailed experimental protocol for the purity assessment of this compound by HPLC is outlined below. This method is based on common practices for the analysis of benzoic acid and related phenolic compounds.[7][8][9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in acetonitrile. |
| Reference Standard | A commercially available, certified reference standard of this compound should be used. |
Workflow for HPLC Purity Assessment
The logical flow of the HPLC purity assessment process is illustrated in the diagram below.
References
- 1. Structural and Theoretical Investigation of Anhydrous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Gallic Acid: Review of the Methods of Determination and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. ripublication.com [ripublication.com]
A Comparative Guide to Phenolic Antioxidants: 3,4,5-Triacetoxybenzoic Acid in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision. This guide provides a detailed comparison of 3,4,5-Triacetoxybenzoic acid, presented through its active form, gallic acid, against other prominent phenolic antioxidants, namely quercetin and the non-phenolic antioxidant, ascorbic acid (Vitamin C). This comparison is supported by experimental data from various antioxidant assays and an examination of their underlying molecular mechanisms.
Understanding this compound and Gallic Acid
This compound is an acetylated derivative of 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid. In biological systems, it is readily hydrolyzed to gallic acid, which is responsible for its antioxidant activity. Therefore, for the purpose of this guide, the antioxidant properties of gallic acid will be considered representative of this compound's potential after metabolic activation. Gallic acid is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for gallic acid, quercetin, and ascorbic acid from comparative studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Gallic Acid | DPPH | ~5 | [2] |
| ABTS | 1.03 ± 0.25 | [3] | |
| Quercetin | DPPH | 4.97 ± 0.08 | [2] |
| ABTS | 1.89 ± 0.33 | [3] | |
| Ascorbic Acid | DPPH | 4.97 ± 0.03 | [2] |
| ABTS | Not readily available in comparative studies |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes and is drawn from studies where these compounds were evaluated under similar conditions.
Molecular Mechanisms and Signaling Pathways
Phenolic antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress and inflammation.
Gallic Acid: This compound is a potent free radical scavenger and has been shown to modulate key signaling pathways.[4] It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[4][5] Concurrently, gallic acid can suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]
Quercetin: A well-studied flavonoid, quercetin also demonstrates robust antioxidant activity. Its mechanisms involve scavenging reactive oxygen species (ROS) and modulating several signaling cascades.[8] Quercetin is a known activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway, thereby reducing inflammation.[9][10][11] It can also influence the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and inflammatory responses.[6][12]
Ascorbic Acid (Vitamin C): As a water-soluble vitamin, ascorbic acid is a primary antioxidant in biological fluids. It directly donates electrons to neutralize a wide variety of reactive oxygen species.[13] It can also regenerate other antioxidants, such as vitamin E, from their radical forms.[13] While not a classical modulator of signaling pathways in the same manner as phenolic compounds, its presence is crucial for maintaining cellular redox balance, which indirectly influences these pathways.
References
- 1. zen-bio.com [zen-bio.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine [mdpi.com]
- 13. detailed protocol for FRAP assay | Filo [askfilo.com]
A Comparative Spectroscopic Analysis of Gallic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the spectroscopic signatures of gallic acid, methyl gallate, ethyl gallate, and propyl gallate, complete with supporting experimental data and protocols.
This guide provides a detailed comparison of the spectroscopic data for gallic acid and three of its common ester derivatives: methyl gallate, ethyl gallate, and propyl gallate. The information presented is intended to aid researchers in the identification, characterization, and quality control of these compounds, which are of significant interest in the pharmaceutical, cosmetic, and food industries for their antioxidant and other biological activities.
Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for gallic acid and its derivatives.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | Gallic Acid | Methyl Gallate | Ethyl Gallate | Propyl Gallate |
| O-H (phenolic) | 3492, 3345, 3267 | ~3494 | - | 3454, 3309 |
| O-H (carboxylic acid) | 3600-2500 (broad) | - | - | - |
| C-H (aromatic) | ~2920 | ~2994 | - | 3161 |
| C-H (aliphatic) | - | - | - | 2970, 2879 |
| C=O (carbonyl) | 1701 | ~1688-1708 | ~1700-1715 | 1687 |
| C=C (aromatic) | 1617, 1540 | ~1615 | ~1612, 1535 | 1608, 1537 |
| C-O | 1300-1000 | - | - | 1298, 1242, 1195 |
Table 2: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Wavelength (nm) | Solvent |
| Gallic Acid | ~270-273 | Methanol or Water |
| Methyl Gallate | ~275 | Methanol |
| Ethyl Gallate | ~272 | Ethanol |
| Propyl Gallate | ~276 | Methanol |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Proton | Gallic Acid | Methyl Gallate | Ethyl Gallate | Propyl Gallate |
| H-2, H-6 (aromatic) | ~7.0 | ~6.9-7.1 | ~6.9-7.1 | 6.96 (s) |
| -OH (phenolic) | ~8.8-9.5 (br s) | ~8.9-9.3 (br s) | ~8.9-9.2 (br s) | 9.19 (br s, 3H) |
| -COOH | ~12.0-12.5 (br s) | - | - | - |
| -OCH₃ | - | ~3.7 (s, 3H) | - | - |
| -OCH₂CH₃ | - | - | ~4.2 (q, 2H) | - |
| -OCH₂CH₂CH₃ | - | - | - | 4.11 (t, 2H) |
| -OCH₂CH₃ | - | - | ~1.3 (t, 3H) | - |
| -OCH₂CH₂CH₃ | - | - | - | 1.67 (sextet, 2H) |
| -OCH₂CH₂CH₃ | - | - | - | 0.95 (t, 3H) |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Carbon | Gallic Acid | Methyl Gallate | Ethyl Gallate | Propyl Gallate |
| C=O | ~167.7 | ~166.5 | ~166.0 | 165.9 |
| C-3, C-5 | ~145.5 | ~145.7 | ~145.6 | 145.5 |
| C-4 | ~138.1 | ~138.5 | ~138.4 | 138.3 |
| C-1 | ~120.7 | ~120.3 | ~120.5 | 119.6 |
| C-2, C-6 | ~109.1 | ~109.2 | ~109.1 | 108.5 |
| -OCH₃ | - | ~51.8 | - | - |
| -OCH₂CH₃ | - | - | ~60.2 | - |
| -OCH₂CH₂CH₃ | - | - | - | 65.4 |
| -OCH₂CH₃ | - | - | ~14.2 | - |
| -OCH₂CH₂CH₃ | - | - | - | 21.7 |
| -OCH₂CH₂CH₃ | - | - | - | 10.4 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For solid samples like gallic acid and its derivatives, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR: A small amount of the powdered sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
KBr Pellet: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
-
Background Spectrum: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded. This is to subtract any absorbance from the instrument's optical path, atmospheric CO₂, and water vapor.
-
Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The instrument typically scans a wavenumber range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.
Methodology:
-
Solvent Selection: A suitable solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-800 nm) is chosen. Methanol, ethanol, and water are common solvents for gallic acid and its derivatives.
-
Preparation of Standard Solutions: A stock solution of the sample with a known concentration is prepared. Serial dilutions are then made to obtain a series of standard solutions of decreasing concentrations.
-
Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. The absorbance of the blank is measured across the desired wavelength range and set as the baseline (zero absorbance).
-
Sample Measurement: The cuvettes are rinsed and filled with the sample solutions. The absorbance of each solution is measured over the same wavelength range.
-
Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is determined from the resulting spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H (proton) and ¹³C nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Spectrum Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The FID is then Fourier transformed to obtain the ¹H NMR spectrum.
-
¹³C NMR Spectrum Acquisition: The acquisition of a ¹³C NMR spectrum is similar to that of a ¹H spectrum but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often employed to simplify the spectrum by removing C-H coupling.
-
Data Analysis: The resulting spectra are analyzed for:
-
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.
-
Integration: The area under a signal in a ¹H NMR spectrum, which is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring non-equivalent nuclei.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of gallic acid and its derivatives.
Data Presentation: Comparative Cytotoxicity of Benzoic Acid Derivatives
A Comparative Guide to the In Vitro Cytotoxicity of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic effects of several common benzoic acid derivatives. This document summarizes experimental data, details the methodologies used in key cytotoxicity assays, and visualizes the primary signaling pathways implicated in the cytotoxic mechanisms of these compounds.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzoic acid derivatives against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.
| Benzoic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Gallic Acid | SMMC-7721 | Hepatocellular Carcinoma | 22.1 ± 1.4 µg/mL | 48 h | [1] |
| HepG2 | Hepatocellular Carcinoma | 28.5 ± 1.6 µg/mL | 48 h | [1] | |
| Jurkat (C121) | Lymphoblastic Leukemia | 60.3 ± 1.6 µM | 24 h | [2] | |
| Jurkat (C121) | Lymphoblastic Leukemia | 50.9 ± 1.5 µM | 48 h | [2] | |
| Jurkat (C121) | Lymphoblastic Leukemia | 30.9 ± 2.8 µM | 72 h | [2] | |
| MDA-MB-231 | Breast Cancer | ~50 µM | 48 h | [3] | |
| A375 | Melanoma | 50 µg/ml | 24 h | [4] | |
| MDA-MB-231 | Breast Cancer | 25 µg/ml | 24 h | [4] | |
| Vanillic Acid | LN229 | Glioblastoma | ~98 µM | 48 h | [5] |
| Syringic Acid | AGS | Gastric Cancer | ~30 µg/mL | 24 h | [6] |
| K562 | Leukemia | 96.92 µg/mL | 24 h | [7] | |
| SCC131 | Oral Squamous Cell Carcinoma | 25 µM | 24 h | [8] | |
| Protocatechuic Acid | A549 | Lung Cancer | 2-8 µM | Not Specified | [9] |
| Calu-6 | Lung Cancer | 2-8 µM | Not Specified | [9] | |
| H3255 | Lung Cancer | 2-8 µM | Not Specified | [9] | |
| Salicylic Acid | Hs578T | Breast Cancer | 4.28 mM | Not Specified | [10] |
| MCF-7 | Breast Cancer | 2.54 mM | Not Specified | [10] | |
| MDA-MB-231 | Breast Cancer | 3.65 mM | Not Specified | [10] | |
| T-47D | Breast Cancer | 3.82 mM | Not Specified | [10] | |
| A549 | Lung Cancer | 6.0 mM | Not Specified | [10] | |
| CaCo-2 | Colorectal Adenocarcinoma | ~5-7 mM | 24 h | [11] | |
| Aspirin | A2780 | Ovarian Cancer | 1.27 mM | Not Specified | [10] |
| Caov-3 | Ovarian Cancer | 2.05 mM | Not Specified | [10] | |
| SK-OV-3 | Ovarian Cancer | 1.54 mM | Not Specified | [10] | |
| Diflunisal | PC-3 | Prostate Cancer | 11.7 - 41.8 µM | Not Specified | [10] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity experiments cited in this guide are provided below.
Experimental Workflow for In Vitro Cytotoxicity Assays
References
- 1. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of gallic acid in presence of low level laser irradiation: ROS production and induction of apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
- 6. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased Cytotoxic Efficacy of Protocatechuic Acid in A549 Human Lung Cancer Delivered via Hydrophobically Modified-Chitosan Nanoparticles As an Anticancer Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Gallic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Gallic acid, a naturally occurring phenolic acid, and its ester derivatives have garnered significant attention in the scientific community for their diverse biological activities. The therapeutic potential of these compounds is intrinsically linked to their chemical structure, particularly the nature of the ester group. This guide provides a comparative analysis of the structure-activity relationships (SAR) of gallic acid esters, focusing on their antioxidant, antimicrobial, and anticancer properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Antioxidant Activity
The antioxidant capacity of gallic acid esters is a key attribute, primarily due to the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals. The esterification of the carboxylic acid group modulates the lipophilicity of the molecule, which in turn influences its antioxidant efficacy in different systems.
A common trend observed is that the antioxidant activity of gallic acid esters increases with the length of the alkyl chain, up to a certain point. This is often attributed to the increased lipophilicity, which enhances the partitioning of the antioxidant into lipid phases where oxidation often occurs. However, an excessively long alkyl chain can lead to a "cut-off" effect, where the activity starts to decrease due to steric hindrance or reduced mobility.
Comparative Antioxidant Activity of Gallic Acid Esters (DPPH Assay)
The following table summarizes the 50% inhibitory concentration (IC50) values of various gallic acid esters in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Alkyl Chain Length | IC50 (µM)[1] |
| Gallic Acid | C0 | 6.51 ± 0.30 |
| Methyl Gallate | C1 | - |
| Ethyl Gallate | C2 | 6.34 ± 0.12 |
| Propyl Gallate | C3 | 6.02 ± 0.17 |
| Butyl Gallate | C4 | 5.74 ± 0.22 |
| Pentyl Gallate | C5 | 6.09 ± 0.14 |
| Hexyl Gallate | C6 | 5.84 ± 0.17 |
| Heptyl Gallate | C7 | 6.02 ± 0.18 |
| Nonyl Gallate | C9 | - |
Note: Some values were not available in the cited source.
The data suggests that the antioxidant activity, as measured by the DPPH assay, is optimal for butyl gallate (C4).
Antimicrobial Activity
Gallic acid esters have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity conferred by the alkyl ester chain plays a crucial role in their ability to penetrate microbial cell walls.
The relationship between the alkyl chain length and antimicrobial activity is not always linear and can be species-dependent. Generally, an increase in chain length up to a certain point enhances activity, after which it may decline.
Comparative Antimicrobial Activity of Gallic Acid Esters
The following table presents the minimum inhibitory concentration at which 90% of isolates were inhibited (MIC90) for a series of alkyl gallates against Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Sensitive Staphylococcus aureus (MSSA). A lower MIC90 value indicates greater antimicrobial potency.
| Compound | Alkyl Chain Length | MRSA MIC90 (µg/mL)[2] | MSSA MIC90 (µg/mL)[2] |
| Methyl Gallate | C1 | >250 | >250 |
| Ethyl Gallate | C2 | >250 | >250 |
| Propyl Gallate | C3 | 125 | 125 |
| Butyl Gallate | C4 | 62.5 | 62.5 |
| Amyl Gallate | C5 | 31.3 | 31.3 |
| Hexyl Gallate | C6 | 31.3 | 31.3 |
| Heptyl Gallate | C7 | 31.3 | 31.3 |
| Octyl Gallate | C8 | 15.6 | 15.6 |
| Nonyl Gallate | C9 | 15.6 | 15.6 |
| Decyl Gallate | C10 | 31.3 | 15.6 |
The data indicates that the optimal antimicrobial activity against both MRSA and MSSA is observed with octyl (C8) and nonyl (C9) gallates.
Anticancer Activity
Numerous studies have highlighted the potential of gallic acid esters as anticancer agents.[3] Their cytotoxic effects are often linked to the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. The hydrophobicity of the ester chain is a critical determinant of their ability to traverse the cell membrane and exert their anticancer effects.
Similar to other biological activities, the anticancer potency of gallic acid esters often increases with the length of the alkyl chain, with a potential cut-off effect observed for longer chains.
Comparative Cytotoxicity of Gallic Acid Esters against MCF-7 Breast Cancer Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various gallic acid esters against the human breast adenocarcinoma cell line, MCF-7. A lower IC50 value signifies greater cytotoxic activity.
| Compound | IC50 (µg/mL) |
| Gallic Acid | 166.90 |
| Methyl Gallate | 113.25 |
| Ethyl Gallate | 130.12 |
| Propyl Gallate | >1000 |
| Butyl Gallate | >1000 |
| Isobutyl Gallate | 227.83 |
| Tert-butyl Gallate | 151.20 |
| Amyl Gallate | >1000 |
| Isoamyl Gallate | 58.11 |
| Heptyl Gallate | 25.94 |
| Octyl Gallate | 42.34 |
From this dataset, heptyl gallate exhibits the most potent cytotoxic activity against MCF-7 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (gallic acid and its esters)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of the test solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank control (solvent + DPPH solution) and a negative control (solvent + test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal strains
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Test compounds
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of agar plates: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure-activity relationship of gallic acid esters.
Caption: Experimental workflow for the DPPH assay.
Caption: Anticancer mechanism of gallic acid esters.
References
Unlocking Antibiotic Efficacy: A Comparative Analysis of Trimethoxybenzoic Acid Derivatives as Efflux Pump Inhibitors
A detailed examination of a series of trimethoxybenzoic acid derivatives reveals their potential to combat antibiotic resistance through the inhibition of bacterial efflux pumps. This guide provides a comparative overview of their in silico and in vitro performance, offering researchers critical data and methodologies to advance the development of novel antibiotic adjuvants.
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. One of the key mechanisms by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell.[1][2] Targeting these pumps with inhibitors is a promising strategy to restore the efficacy of existing antibiotics.[3][4] This guide focuses on a comparative study of trimethoxybenzoic acid derivatives, evaluating their potential as effective efflux pump inhibitors (EPIs).
A significant study explored a series of trimethoxybenzoic acid and gallic acid derivatives for their antimicrobial and efflux pump inhibitory activities.[1][5][6] The investigation combined computational docking studies with in vitro laboratory assays to identify promising candidates and elucidate their structure-activity relationships.[1][7] The research targeted key efflux pump systems, including the AcrAB-TolC system in Gram-negative bacteria and the NorA efflux pump in Gram-positive bacteria, both major contributors to antibiotic resistance.[8][9]
In Silico and In Vitro Performance: A Quantitative Comparison
The following tables summarize the key quantitative data from the study, comparing the computationally predicted binding affinities (docking scores) with the experimentally determined biological activities, including Minimum Inhibitory Concentration (MIC) and efflux pump inhibition.
Table 1: In Silico Docking Scores of Trimethoxybenzoic Acid Derivatives
| Compound | Target Efflux Pump | Docking Score (kcal/mol) |
| Derivative 5 | AcrAB-TolC | -8.5 |
| NorA | -7.9 | |
| Derivative 6 | AcrAB-TolC | -8.4 |
| NorA | -8.1 | |
| Derivative 9 | AcrAB-TolC | -8.2 |
| NorA | -7.8 | |
| Derivative 10 | AcrAB-TolC | -8.0 |
| NorA | -7.5 | |
| Reserpine (Control) | AcrAB-TolC | -9.2 |
| NorA | -9.5 |
Note: Lower docking scores indicate a higher predicted binding affinity.
Table 2: In Vitro Antimicrobial Activity and Efflux Pump Inhibition
| Compound | Bacterial Strain | MIC (µg/mL) | Efflux Pump Inhibition |
| Derivative 5 | S. enterica serovar Typhimurium SL1344 (acrA mutant) | >128 | Yes |
| Derivative 6 | S. enterica serovar Typhimurium SL1344 (acrA mutant) | >128 | Yes |
| S. aureus 272123 | >128 | Yes | |
| Derivative 10 | S. aureus ATCC 25923 | 64 | - |
| E. coli ATCC 25922 | 128 | - |
Among the tested compounds, derivatives 5 and 6 emerged as the most promising efflux pump inhibitors.[5][9] While they did not exhibit significant direct antibacterial activity (high MIC values), they demonstrated the ability to inhibit efflux pumps in both Salmonella enterica serovar Typhimurium and Staphylococcus aureus.[5][9] Notably, derivative 10 showed some antibacterial activity against the studied strains.[1][9] The structure-activity relationship analysis highlighted the importance of the trimethoxybenzoic acid moiety for efflux pump inhibitory activity.[1][7]
Visualizing the Scientific Approach
To better understand the research process and the underlying biological mechanism, the following diagrams illustrate the experimental workflow and the proposed mechanism of efflux pump inhibition.
Caption: Workflow for identifying and validating efflux pump inhibitors.
Caption: Inhibition of antibiotic expulsion by trimethoxybenzoic acid derivatives.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments conducted in the study.
In Silico Docking Studies
The computational docking studies were performed to predict the binding affinity and interaction modes of the trimethoxybenzoic acid derivatives with the target efflux pumps.[8]
-
Target Preparation: The crystal structure of the AcrAB-TolC efflux system and a homology model of the NorA efflux pump were utilized as the targets for the docking simulations.[8]
-
Ligand Preparation: The three-dimensional structures of the trimethoxybenzoic acid derivatives were generated and their energies were minimized using appropriate software.[8]
-
Molecular Docking: Docking was performed using software such as AutoDock Vina. The prepared ligands were docked into the binding sites of the target proteins. The results were analyzed based on the docking scores and the predicted binding poses of the ligands.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds was determined to assess their intrinsic antibacterial activity.[1]
-
Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 were used.
-
Preparation of Inoculum: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Microdilution Method: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of the trimethoxybenzoic acid derivatives were prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The standardized bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Ethidium Bromide (EB) Accumulation Assay
This assay was performed to evaluate the ability of the derivatives to inhibit the function of the efflux pumps, leading to the accumulation of a fluorescent substrate within the bacterial cells.[8][10]
-
Cell Preparation: Bacterial cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).[8] The cells were then resuspended in PBS to a specific optical density.
-
Loading with Fluorescent Dye: The bacterial suspension was loaded with a sub-inhibitory concentration of ethidium bromide, a known substrate of many efflux pumps.[8]
-
Addition of Inhibitors: The trimethoxybenzoic acid derivatives were added to the cell suspension at a fixed concentration (e.g., half of their MIC).[8] A known efflux pump inhibitor, such as reserpine, was used as a positive control.
-
Fluorescence Measurement: The fluorescence of the cell suspension was monitored over time using a fluorometer. An increase in fluorescence compared to the control (without inhibitor) indicates the inhibition of ethidium bromide efflux and, consequently, the inhibition of the efflux pumps.
Conclusion and Future Directions
The comparative analysis of trimethoxybenzoic acid derivatives has identified promising candidates for the development of efflux pump inhibitors. Specifically, derivatives 5 and 6 demonstrated significant EPI activity without notable intrinsic antibacterial effects, suggesting their potential as antibiotic adjuvants. The structure-activity relationship data provides a valuable foundation for the rational design of more potent and specific inhibitors.[1][7]
Future research should focus on optimizing the lead compounds to enhance their inhibitory activity and pharmacokinetic properties. In vivo studies are crucial to validate the efficacy of these compounds in animal models of infection. Furthermore, exploring the synergistic effects of these derivatives with a broader range of clinically relevant antibiotics will be essential to translate these findings into tangible therapeutic solutions for combating antibiotic resistance.[2][11]
References
- 1. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies | Semantic Scholar [semanticscholar.org]
- 7. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
A Comparative Stability Analysis: 3,4,5-Triacetoxybenzoic Acid vs. Its Methyl Ester
For researchers and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative assessment of the stability of 3,4,5-Triacetoxybenzoic acid and its corresponding methyl ester, focusing on hydrolysis, thermal degradation, and photostability. While direct comparative experimental data is limited, this guide synthesizes available information and established chemical principles to provide a comprehensive overview.
Executive Summary
In general, the methyl ester of this compound is expected to exhibit greater stability against hydrolysis and thermal degradation compared to the free carboxylic acid. The carboxylic acid group in this compound is more susceptible to decarboxylation at elevated temperatures and can influence the hydrolysis of the adjacent acetoxy groups. In terms of photostability, both compounds are anticipated to have similar susceptibilities due to the shared aromatic acetoxy chromophore, though the solid-state properties of the acid may offer some differences in photodegradation pathways.
Data Presentation
| Stability Parameter | This compound | Methyl 3,4,5-Triacetoxybenzoate | Rationale |
| Hydrolytic Stability | Less Stable | More Stable | The free carboxylic acid can participate in intramolecular catalysis, potentially accelerating the hydrolysis of the ester groups. The methyl ester lacks this functionality. |
| Thermal Stability | Less Stable | More Stable | The carboxylic acid is prone to decarboxylation at high temperatures. The methyl ester is generally more resistant to this degradation pathway. |
| Photostability | Similar | Similar | Both molecules share the same aromatic acetoxy chromophore, which is the primary site of light absorption and subsequent degradation. Differences may arise from variations in solid-state packing and crystal structure. |
A comprehensive thermal analysis of anhydrous this compound has been reported, providing valuable experimental data for this compound.
Table 2: Thermal Analysis Data for Anhydrous this compound
| Thermal Event | Temperature (°C) | Observation |
| Solid-Solid Phase Transformation | ~150 | Change in crystal form |
| Melting | 172.53 | Endothermic event |
Note: No equivalent detailed thermal analysis data for methyl 3,4,5-triacetoxybenzoate was found in the reviewed literature.
Theoretical Framework for Stability Comparison
Hydrolysis: The hydrolysis of the acetoxy groups in both molecules will lead to the formation of acetic acid and the corresponding trihydroxybenzoic acid derivatives. The rate of this hydrolysis is influenced by the presence of the carboxylic acid or methyl ester group. In this compound, the carboxylic acid group, being in proximity to the acetoxy groups, can act as an intramolecular catalyst, potentially accelerating the hydrolysis of the ester linkages, especially under neutral or slightly acidic conditions. The methyl ester lacks this acidic proton and is therefore expected to be more resistant to hydrolysis under similar conditions.
Thermal Degradation: The primary thermal degradation pathway for many carboxylic acids is decarboxylation (loss of CO2). This process is often initiated at elevated temperatures. The methyl ester of a carboxylic acid is not susceptible to decarboxylation and generally exhibits higher thermal stability. Therefore, methyl 3,4,5-triacetoxybenzoate is predicted to be more thermally stable than this compound.
Photostability: The photostability of organic molecules is determined by their ability to absorb light and the efficiency of the subsequent photochemical reactions. Both this compound and its methyl ester contain the same aromatic ring substituted with three acetoxy groups, which will be the primary chromophore responsible for absorbing UV radiation. Therefore, their intrinsic photostability is expected to be similar. However, in the solid state, factors such as crystal packing and intermolecular interactions can significantly influence photodegradation pathways and rates.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound and its methyl ester. These protocols are based on established methods for stability testing of pharmaceutical compounds.
Protocol 1: Stability-Indicating HPLC Method for Quantification
This method is designed to separate the parent compound from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard (either the acid or the methyl ester) in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare a solution of the test sample at a similar concentration to the working standard.
3. Validation Parameters:
-
Specificity: Demonstrate the ability of the method to separate the main peak from degradation products generated under forced degradation conditions (see Protocol 2).
-
Linearity: Analyze a series of at least five concentrations over the expected range.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Treat a solution of the compound with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
2. Base Hydrolysis:
-
Treat a solution of the compound with 0.1 M NaOH at 60 °C for a specified period.
-
Neutralize the samples before analysis.
3. Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
4. Thermal Degradation (Solid State):
-
Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.
-
Dissolve the samples in a suitable solvent for analysis.
5. Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the samples at appropriate time points.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
1. Instrumentation:
-
A calibrated DSC and TGA instrument.
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
3. DSC Method:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
4. TGA Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Visualizations
The following diagrams illustrate the key chemical structures and a general workflow for assessing chemical stability.
A Comparative Guide to the Thermal Analysis of 3,4,5-Triacetoxybenzoic Acid by Differential Scanning Calorimetry
This guide provides a comparative analysis of the thermal properties of 3,4,5-Triacetoxybenzoic acid (TABA) using Differential Scanning Calorimetry (DSC). The performance of TABA is compared with common benzoic acid derivatives, namely benzoic acid, acetylsalicylic acid, and gallic acid. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to aid in material characterization and development.
Thermal Performance Comparison
The thermal behavior of this compound and its alternatives was characterized by distinct thermal events, primarily melting and decomposition. A summary of the key quantitative data obtained from DSC analysis is presented in the table below.
| Compound | Key Thermal Events | Onset Temperature (°C) | Peak Temperature (°C) |
| This compound | Solid-Solid Phase Transition | - | 150.84 |
| Melting | - | 172.53 | |
| Benzoic Acid | Melting | - | 122.7 |
| Acetylsalicylic Acid | Melting | 138.5 | - |
| Gallic Acid | Moisture Loss | - | 62 |
| Melting | - | 267 |
Analysis of Thermal Events:
This compound exhibits a unique solid-solid phase transition at 150.84°C before melting at 172.53°C.[1][2] Thermogravimetric analysis (TGA) indicates that TABA is thermally stable with no significant weight loss up to approximately 200°C.[1][2] In comparison, benzoic acid displays a straightforward melting endotherm at 122.7°C.[3] Acetylsalicylic acid melts with an onset temperature of 138.5°C.[4] Gallic acid shows a more complex thermal profile, with an initial endotherm around 62°C attributed to the loss of moisture, followed by melting at a significantly higher temperature of 267°C.[2]
Experimental Protocols
The following section details the methodologies employed for the Differential Scanning Calorimetry (DSC) analysis of the compounds.
Instrumentation: A differential scanning calorimeter, such as a Shimadzu DSC-60 or NETZSCH DSC 214 Polyma, is utilized for the analysis. The instrument should be calibrated using indium as a standard.
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure proper heat transfer and prevent any loss of volatile components.
DSC Measurement Parameters:
-
Temperature Program:
-
Atmosphere:
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference.
Data Analysis: The resulting heat flow as a function of temperature is recorded. Endothermic events, such as melting and phase transitions, are observed as peaks in the downward direction, while exothermic events appear as peaks in the upward direction. The onset and peak temperatures of these thermal events are determined using the analysis software provided with the instrument.
Visualizing the DSC Workflow
The following diagram illustrates the logical workflow for a comparative DSC analysis of pharmaceutical compounds.
Caption: Workflow for comparative DSC analysis.
References
Safety Operating Guide
Proper Disposal of 3,4,5-Triacetoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3,4,5-Triacetoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to provide clear, immediate, and actionable information to maintain a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator may be required.[1] |
| Hand Protection | Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact with the product.[2] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical into drains or the environment.
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, suitable, and closed container.[2]
-
Do not mix with other waste materials.
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a dry, cool, and well-ventilventilated place.
-
Handle uncleaned containers as you would the product itself.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, avoid creating dust.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, sweep up and shovel the material into a suitable container for disposal.[1][2]
-
For spills that have been wetted, prevent the material from entering drains. Collect, bind, and pump off the spill.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Dispose of the waste container at an approved waste disposal plant.
-
Adhere to all applicable regional, national, and local laws and regulations for chemical waste disposal.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
IV. Quantitative Data
Currently, there is no publicly available quantitative data, such as specific concentration limits for environmental discharge, for this compound. The toxicological properties have not been fully investigated.[1] Therefore, a conservative approach of treating it as hazardous waste is mandatory.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling 3,4,5-Triacetoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,4,5-Triacetoxybenzoic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and precision in your critical work.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the available Safety Data Sheet (SDS), this compound is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use. |
| Body | Protective clothing | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | To be used if exposure limits are exceeded or if irritation is experienced. A risk assessment should be conducted to determine the need for respiratory protection based on the specific laboratory procedures. |
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet
Operational and Handling Workflow
Adherence to a standardized operational workflow is critical for minimizing risks. The following diagram illustrates the key steps for safely handling this compound.
Detailed Experimental Protocols
Working with this compound in Solution:
-
Preparation: Before handling the compound, thoroughly review the Safety Data Sheet. Don all required personal protective equipment as outlined in the table above. Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the chemical fume hood to minimize inhalation of any dust particles.
-
Dissolving: Add the weighed compound to the appropriate solvent in a suitable reaction vessel. Gently swirl or stir the mixture until the solid is completely dissolved.
-
Reaction: Proceed with the intended chemical reaction, maintaining all safety precautions.
-
Post-Reaction: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in a designated and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated. These items must be disposed of in the designated solid hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
